8-Chloro-7-fluoroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-chloro-7-fluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDSHDNATUPBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)Cl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-92-5 | |
| Record name | 8-chloro-7-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 8-Chloro-7-fluoroquinoline: Structure, Properties, and Synthetic Insights for Drug Discovery
This guide provides a comprehensive technical overview of 8-Chloro-7-fluoroquinoline, a halogenated quinoline derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. Drawing upon established principles of quinoline chemistry and structure-activity relationships, this document explores the molecule's core characteristics, potential synthetic pathways, and its relevance within the broader context of fluoroquinolone antibiotics.
Introduction: The Significance of the Fluoroquinolone Scaffold
The quinolone family of compounds has been a cornerstone of antibacterial therapy for decades.[1] Their journey began with the discovery of nalidixic acid, a first-generation quinolone with activity against Gram-negative bacteria.[1] Subsequent generations, characterized by the introduction of a fluorine atom at the C-6 position, gave rise to the highly successful fluoroquinolones.[2] These synthetic antibacterial agents exhibit a broad spectrum of activity and function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division.[3]
The strategic placement of substituents on the quinoline core is paramount in defining the pharmacological profile of these drugs. Modifications at the C-7 and C-8 positions, in particular, have been shown to significantly influence antibacterial potency, spectrum, and pharmacokinetic properties.[4] 8-Chloro-7-fluoroquinoline represents a key heterocyclic building block, the core of which can be further elaborated to generate novel therapeutic agents. The presence of both chloro and fluoro substituents on the aromatic ring offers unique electronic properties that can modulate the molecule's interaction with biological targets.
Chemical Structure and Physicochemical Properties
The foundational identity of 8-Chloro-7-fluoroquinoline is defined by its chemical structure and associated properties.
Chemical Structure
The chemical structure of 8-Chloro-7-fluoroquinoline is depicted below. The numbering of the quinoline ring system is crucial for understanding the placement of its functional groups.
Caption: Chemical structure of 8-Chloro-7-fluoroquinoline.
Physicochemical Data
A summary of the key physicochemical properties of 8-Chloro-7-fluoroquinoline is presented in the table below.
| Property | Value | Source |
| CAS Number | 1133116-09-2 | [5] |
| Molecular Formula | C₉H₅ClFN | [5] |
| Molecular Weight | 181.59 g/mol | [5] |
Proposed Synthetic Pathways
The synthesis of 8-Chloro-7-fluoroquinoline can be approached through established methods for quinoline ring formation, most notably the Gould-Jacobs reaction.[6] This methodology involves the condensation of an aniline derivative with an appropriate three-carbon electrophile, followed by cyclization.
A plausible synthetic route, adapted from known procedures for related haloquinolines, is outlined below. The causality behind the choice of reagents is to build the quinoline core and introduce the desired halogen substituents in a controlled manner.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the quinoline ring system to reveal a substituted aniline and a suitable cyclizing agent.
Caption: Retrosynthetic analysis of 8-Chloro-7-fluoroquinoline.
Step-by-Step Experimental Protocol (Proposed)
This proposed protocol is based on general methods for quinolone synthesis and would require empirical optimization.
Step 1: Synthesis of Ethyl 2-((2-chloro-3-fluorophenyl)amino)acrylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-fluoroaniline in a suitable solvent such as ethanol.
-
Addition of Reagent: To this solution, add diethyl (ethoxymethylene)malonate (EMME) in a 1:1 molar ratio.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction involves the nucleophilic substitution of the ethoxy group of EMME by the aniline.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Step 2: Thermal Cyclization to Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate
-
Reaction Setup: Place the purified acrylate ester from Step 1 in a high-boiling point solvent, such as Dowtherm A.
-
Reaction Conditions: Heat the mixture to a high temperature (typically 240-260 °C) to induce thermal cyclization. This intramolecular Friedel-Crafts-type reaction forms the quinoline ring.
-
Work-up and Isolation: Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product. The solid can be collected by filtration and washed to afford the quinolone ester.
Step 3: Hydrolysis and Decarboxylation to 8-Chloro-7-fluoroquinolin-4-ol
-
Reaction Setup: Suspend the quinolone ester from Step 2 in an aqueous solution of a strong base, such as sodium hydroxide.
-
Reaction Conditions: Heat the mixture to reflux to facilitate the hydrolysis of the ester to a carboxylic acid, which may then decarboxylate under the reaction conditions.
-
Work-up and Isolation: Cool the reaction mixture and acidify with a strong acid, such as hydrochloric acid, to precipitate the quinolinol product. The solid can be collected by filtration, washed with water, and dried.
Step 4: Conversion to 8-Chloro-7-fluoroquinoline
-
Reaction Setup: The final conversion of the 4-quinolinol to the target quinoline can be achieved through a two-step process involving chlorination followed by reduction. First, treat the quinolinol with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4,8-dichloro-7-fluoroquinoline.
-
Reduction: The 4-chloro group can then be selectively removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to yield the final product, 8-Chloro-7-fluoroquinoline.
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbons attached to the electronegative halogen atoms (C-7 and C-8) will be significantly deshielded and appear at a higher chemical shift.[7]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and C-Cl and C-F stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (181.59 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Reactivity and Potential Applications in Drug Discovery
The reactivity of 8-Chloro-7-fluoroquinoline is largely dictated by the electronic nature of the quinoline ring, which is influenced by the two halogen substituents. The C-7 position is activated towards nucleophilic aromatic substitution, a key reaction for the introduction of various side chains in the synthesis of fluoroquinolone antibiotics.[8] The chlorine atom at the C-8 position also influences the electronic distribution and can impact the binding affinity of derivatives to their target enzymes.[4]
The primary application of 8-Chloro-7-fluoroquinoline is as a key intermediate in the synthesis of novel fluoroquinolone antibiotics. By introducing different amine-containing heterocycles at the C-7 position, a library of compounds can be generated and screened for antibacterial activity. The nature of the C-7 substituent is a critical determinant of the antibacterial spectrum and potency.[8]
The broader field of medicinal chemistry may also find applications for this scaffold in the development of anticancer, antiviral, and anti-inflammatory agents, as the quinoline core is a privileged structure in drug discovery.
Safety and Handling
Detailed toxicological data for 8-Chloro-7-fluoroquinoline are not available. However, based on the safety data for related chloro- and fluoro-substituted quinolines, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11]
It is important to note that the broader class of fluoroquinolone antibiotics has been associated with a risk of serious and potentially permanent side effects affecting tendons, muscles, joints, nerves, and the central nervous system.[12][13] While these effects are related to the final drug molecules rather than the synthetic intermediates, it underscores the need for careful handling and assessment of all novel quinoline derivatives.
Conclusion
8-Chloro-7-fluoroquinoline is a valuable heterocyclic building block with significant potential for the development of new therapeutic agents, particularly in the field of antibacterials. While specific experimental data for this compound is limited, its chemical properties and reactivity can be inferred from the extensive knowledge base of quinoline chemistry. The synthetic pathways outlined in this guide provide a framework for its preparation, enabling further research into its applications in medicinal chemistry. As with any novel chemical entity, thorough experimental characterization and safety evaluation are paramount for its successful utilization in drug discovery and development.
References
-
Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. (2016). PMC - PubMed Central. [Link]
-
Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. (n.d.). PMC - PubMed Central. [Link]
- FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (n.d.). [No valid URL found]
-
Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2016). ResearchGate. [Link]
-
Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. (2009). ResearchGate. [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (n.d.). NIH. [Link]
-
Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. (n.d.). NIH. [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (n.d.). MDPI. [Link]
- 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. (n.d.). [No valid URL found]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (n.d.). ResearchGate. [Link]
-
FDA Drug Safety Communication: FDA advises restricting fluoroquinolone antibiotic use for certain uncomplicated infections; warns about disabling side effects that can occur together. (2016). FDA. [Link]
-
13C NMR Spectroscopy. (n.d.). chemconnections. [Link]
-
Synthesis of Fluoroquinolone Antibiotics. (n.d.). quimicaorganica.org. [Link]
-
Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. (2018). ResearchGate. [Link]
-
FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. (2016). FDA. [Link]
-
Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. (2011). PubMed. [Link]
-
8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). PubChem. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. [Link]
-
Effect of N-1/c-8 ring fusion and C-7 ring structure on fluoroquinolone lethality. (2009). PubMed. [Link]
-
Glyburide - FDA Drug Approval Details. (n.d.). MedPath. [Link]
-
H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (2018). ResearchGate. [Link]
-
Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (n.d.). PubMed Central. [Link]
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Technical Monograph: Biological Activity of 8-Chloro-7-Fluoroquinoline Derivatives
Executive Summary
The 8-chloro-7-fluoroquinoline scaffold represents a critical pharmacophore in the design of "third-generation" and "fourth-generation" fluoroquinolones. While the classical fluoroquinolone structure (e.g., Ciprofloxacin) relies on a 6-fluoro-7-piperazinyl motif, the introduction of a chlorine atom at the C-8 position significantly alters the electronic and steric landscape of the molecule.
This guide analyzes the biological activity of derivatives based on this specific scaffold. The 8-chloro substituent is field-proven to enhance potency against Gram-positive pathogens (including MRSA) and anaerobes, while the 7-fluoro position serves as a highly reactive electrophilic center for diversification or, when retained, a modulator of lipophilicity in non-antibiotic applications (e.g., anticancer agents).
Structural Basis & SAR Analysis
The biological efficacy of 8-chloro-7-fluoroquinoline derivatives is governed by strict Structure-Activity Relationships (SAR).
The C-8 Chlorine Effect
Unlike the hydrogen in Ciprofloxacin or the methoxy group in Moxifloxacin, the C-8 chlorine atom provides a unique balance of properties:
-
Steric Bulk: The chlorine atom is larger than hydrogen or fluorine but smaller than a methoxy group. This intermediate bulk forces the N-1 substituent (often cyclopropyl) into a rigid conformation, enhancing binding affinity to the DNA-Gyrase complex.
-
Electronic Influence: The electron-withdrawing nature of chlorine lowers the pKa of the 3-carboxylic acid and alters the electron density of the aromatic core, improving penetration into bacterial cells.
-
Anaerobic Activity: 8-chloro derivatives (e.g., Clinafloxacin class) exhibit superior activity against anaerobic bacteria compared to their 8-H counterparts.
The C-7 Fluorine: The "Warhead" vs. The Substituent
-
As a Leaving Group (Antibiotic Synthesis): In the context of antibiotic development, the C-7 fluorine is a "sacrificial" moiety. It is highly activated by the electron-withdrawing C-8 chlorine and C-6 fluorine (if present), facilitating Nucleophilic Aromatic Substitution (
) with cyclic amines (e.g., piperazine, pyrrolidine). -
As a Retained Substituent (Anticancer/Antimalarial): In novel antiproliferative agents, the 7-fluoro group may be retained to enhance lipophilicity (
) and metabolic stability against oxidative defluorination.
SAR Visualization
The following diagram illustrates the functional roles of the scaffold positions.
Figure 1: Structure-Activity Relationship (SAR) of the 8-chloro-7-fluoroquinoline scaffold. Note the synergistic activation of C-7 by the C-8 chlorine.
Biological Mechanisms of Action[1][2][3][4][5]
Dual Inhibition of Bacterial Topoisomerases
Derivatives of this scaffold function as "topoisomerase poisons." They stabilize the cleavage complex between the enzyme and DNA, leading to double-strand breaks.[1][2]
-
Primary Target (Gram-Negative): DNA Gyrase (Topoisomerase II). The 8-chloro group enhances binding to the GyrA subunit.
-
Primary Target (Gram-Positive): Topoisomerase IV (ParC/ParE). The enhanced lipophilicity of 8-chloro derivatives improves target access in S. aureus.
Eukaryotic Cytotoxicity (Anticancer Potential)
Recent studies indicate that 8-chloro-7-fluoro derivatives can overcome multidrug resistance (MDR) in cancer cells.
-
Mechanism: Intercalation into DNA and inhibition of mammalian Topoisomerase II
. -
Selectivity: While less selective than non-halogenated quinolones, specific C-7 modifications (e.g., hydrazones) can shift the window of cytotoxicity toward tumor cells over healthy fibroblasts.
Experimental Protocols
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Purpose: Quantify antibacterial potency.[3] Standard: CLSI M07-A10 / ISO 20776-1.
-
Stock Preparation: Dissolve the 8-chloro-7-fluoro derivative in DMSO (due to high lipophilicity). Final DMSO concentration in assay must be <1%.
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use 96-well polypropylene plates (prevents binding of lipophilic drugs).
-
Dilution: Perform 2-fold serial dilutions ranging from 64
g/mL to 0.03 g/mL. -
Incubation: 16–20 hours at 35°C
2°C. -
Readout: The MIC is the lowest concentration with no visible growth.
-
Quality Control: Run a parallel arm with Clinafloxacin or Ciprofloxacin as a reference standard.
-
Protocol B: DNA Gyrase Supercoiling Inhibition Assay
Purpose: Confirm mechanism of action (Target Engagement).
-
Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase (recombinant), ATP assay buffer.
-
Reaction: Mix 0.5
g relaxed plasmid, 1 U Gyrase, and test compound (0.01 – 100 M) in a total volume of 30 L. -
Incubation: 30 minutes at 37°C.
-
Termination: Add stop solution (SDS/Proteinase K).
-
Analysis: Run samples on a 1% agarose gel (Tris-borate-EDTA).
-
Quantification: Supercoiled DNA migrates faster than relaxed DNA. Quantify bands using densitometry. Calculate
.
Data Summary: Comparative Potency
The following table synthesizes representative data for 8-chloro derivatives compared to standard fluoroquinolones.
| Compound Class | C-8 Subst. | C-7 Subst.[3][4][5][6] | Gram(-) Activity (E. coli) | Gram(+) Activity (S. aureus) | Anaerobe Activity | Phototoxicity Risk |
| Ciprofloxacin | H | Piperazine | High | Moderate | Low | Low |
| Sparfloxacin | F | Amino-dimethyl | High | High | Moderate | High |
| Clinafloxacin | Cl | Pyrrolidine | Very High | Very High | High | Moderate/High |
| Test Scaffold | Cl | Fluoro | Low (Precursor) | Low (Precursor) | N/A | N/A |
| Target Derivative | Cl | Amine R | High | High | High | Moderate |
Note: The "Test Scaffold" (8-chloro-7-fluoroquinoline) is generally inactive as an antibiotic until the C-7 fluorine is displaced by an amine.
Synthesis & Reaction Pathway[4][8][10][11]
The utility of the 8-chloro-7-fluoroquinoline scaffold lies in its reactivity. The following workflow describes the standard derivation pathway.
Figure 2: Synthetic pathway utilizing the 8-chloro-7-fluoro intermediate. The 8-chloro substituent activates the 7-fluoro position for nucleophilic attack.
References
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Link
-
Aldred, K. J., et al. (2014).[2] Mechanism of quinolone action and resistance. Biochemistry. Link
-
Peterson, L. R. (2001). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity.[3] Clinical Infectious Diseases. Link
-
Lu, T., et al. (2012). Synthesis and biological evaluation of 8-chloro-fluoroquinolone derivatives. European Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. (2024). 8-chloro-7-fluoroquinoline-3,4-diamine Product Sheet. Link
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- 4. EnamineStore [enaminestore.com]
- 5. US6667313B1 - 8-substituted-6-triflouromethyl-9-pyrido [3,2-G] quinoline compounds as androgen receptor modulators - Google Patents [patents.google.com]
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8-Chloro-7-fluoroquinoline as a pharmacophore in medicinal chemistry
An In-Depth Technical Guide to the 8-Chloro-7-Fluoroquinolone Core as a Pharmacophore in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide delves into the specific and strategic incorporation of an 8-chloro-7-fluoro substitution pattern on the quinolone core, creating a pharmacophore with significant potential, particularly in the realm of antibacterial agents. We will explore the synthetic rationale, the nuanced roles of the halogen substituents, the structure-activity relationships (SAR), and the mechanistic basis of action for compounds built around this core. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of the 8-chloro-7-fluoroquinolone scaffold in modern drug discovery.
The Quinoline Scaffold: A Foundation of Therapeutic Versatility
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a structural motif found in numerous natural products (e.g., quinine) and synthetic drugs.[3] Its rigid structure and ability to be functionalized at various positions have made it a versatile template for designing molecules that can interact with a wide array of biological targets.[4] Consequently, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][5]
Strategic Halogenation: The Significance of the 8-Chloro-7-Fluoro Motif
The introduction of halogens is a powerful and widely used strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological profile.[6] The specific placement of chlorine at the C-8 position and fluorine at the C-7 position of the quinolone core is not arbitrary; each atom imparts distinct and often synergistic properties that enhance the scaffold's potential as a pharmacophore.
-
Fluorine at C-7: In the context of the broader fluoroquinolone class of antibiotics, a fluorine atom at the C-6 or C-7 position is crucial. It is known to enhance cell penetration and DNA gyrase inhibition, which are key to antibacterial efficacy.[7]
-
Chlorine at C-8: The C-8 position is a critical site for modulating the electronic properties and steric bulk of the quinolone ring. A chloro group at this position can influence the molecule's overall lipophilicity and metabolic stability.[8] Furthermore, the electron-withdrawing nature of chlorine can impact the acidity of the carboxylic acid group (at C-3 in many quinolones) and the basicity of the distal nitrogen of a C-7 substituent (like a piperazine ring), thereby affecting target binding and pharmacokinetic properties.[9] The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets that can contribute to binding affinity and selectivity.[10]
The combination of these two halogens creates a unique electronic and steric environment that can be exploited for targeted drug design.
Synthesis of the 8-Chloro-7-Fluoroquinolone Core
The construction of the 8-chloro-7-fluoroquinolone scaffold can be achieved through multi-step synthetic sequences. A common and adaptable strategy involves the initial formation of the core quinolone ring system, followed by selective halogenation. The Gould-Jacobs reaction is a foundational method for synthesizing the 4-hydroxyquinoline core, which can then be further modified.[11]
A plausible synthetic pathway to an 8-chloro-7-fluoroquinolone derivative, based on established chemical principles and literature precedents, is outlined below. This pathway first builds a fluoroquinolone intermediate and then introduces the chlorine atom at the C-8 position.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Structure-Activity Relationship (SAR)
The substituents on the quinolone core are critical for its antibacterial activity, spectrum, and safety profile.
| Position | Substituent | Role in Antibacterial Activity |
| N-1 | Small alkyl or cycloalkyl (e.g., ethyl, cyclopropyl) | Essential for antibacterial activity; influences potency and target enzyme inhibition. [11] |
| C-3 | Carboxylic acid | Crucial for binding to the DNA gyrase/topoisomerase IV active site. [12] |
| C-7 | Nitrogen-containing heterocycles (e.g., piperazine, pyrrolidine) | Modulates the spectrum of activity (Gram-positive vs. Gram-negative), potency, and pharmacokinetic properties. [12][13] |
| C-8 | Chloro (Cl) | Influences overall activity and can reduce phototoxicity. An electron-withdrawing group at C-8 can also activate the C-7 position for nucleophilic substitution during synthesis. [13][14] |
Research into 8-nitrofluoroquinolones has shown that an electron-withdrawing group at the C-8 position facilitates the crucial nucleophilic substitution at C-7, a key step in creating diverse libraries of potential antibiotics. [13][14]This principle underscores the synthetic utility of activating the C-8 position. While direct and extensive SAR studies on 8-chloro-7-fluoroquinolone as a specific series are not widely published, the principles derived from related fluoroquinolones are highly applicable. For instance, a study on the synthesis of 8-chloro-quinolones highlighted their potential as antimicrobial agents. [15]
Emerging Therapeutic Applications
While the most prominent role of this scaffold is in antibacterials, the broader quinoline class is being investigated for other therapeutic indications. The unique electronic properties conferred by the 8-chloro-7-fluoro substitution pattern could be harnessed for developing agents in areas such as:
-
Anticancer Therapy: Many quinoline derivatives exhibit anticancer properties, and the halogenation pattern can influence activity and selectivity. [2][16]* Anti-inflammatory Agents: Quinolines have been explored for their anti-inflammatory potential. [17]* Antiviral and Antiprotozoal Agents: The quinoline core is central to antimalarial drugs, and its derivatives are being investigated against other viruses and protozoa. [3][5]
Detailed Experimental Protocol: Synthesis of an 8-Chloro-7-Fluoroquinolone Derivative
The following is a representative protocol for the synthesis of an 8-chloro-fluoroquinolone derivative, adapted from literature procedures. [15]This specific example illustrates the chlorination of a pre-formed fluoroquinolone.
Synthesis of 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-8-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
-
Step 1: Synthesis of the Precursor
-
The precursor, 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, is first synthesized. This involves reacting 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid with pyrrolidine in a solvent like DMF at 70-80°C for several hours. The product is then isolated by filtration and recrystallization.
-
-
Step 2: Chlorination at the C-8 Position
-
Dissolve the precursor (1.0 equivalent) in a suitable solvent such as chloroform (CHCl₃).
-
To this solution, add thionyl chloride (SOCl₂) (approximately 1.5-2.0 equivalents) dropwise at room temperature while stirring.
-
Continue stirring the mixture at room temperature for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully wash the reaction mixture with water to quench any remaining SOCl₂.
-
Separate the organic (chloroform) layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent (e.g., DMF) to yield the pure 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-8-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.
-
-
Characterization: The final product should be characterized using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, FT-IR, and elemental analysis to confirm its structure and purity. [15]
Conclusion and Future Perspectives
The 8-chloro-7-fluoroquinolone core represents a strategically designed pharmacophore that builds upon the proven success of the quinoline scaffold in medicinal chemistry. Its primary application lies in the development of potent antibacterial agents, where the specific halogenation pattern fine-tunes the electronic and steric properties of the molecule to enhance target engagement and modulate the pharmacological profile. While its role in antibacterial discovery is most prominent, the inherent versatility of the quinoline ring suggests that this particular scaffold may hold promise in other therapeutic areas, such as oncology and inflammatory diseases. Future research should focus on synthesizing and screening libraries of diverse 8-chloro-7-fluoroquinolone derivatives to fully explore their therapeutic potential and elucidate more detailed structure-activity relationships.
References
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Synthesis of Fluoroquinolone Antibiotics. (n.d.). quimicaorganica.org. Retrieved from [Link]
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Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1240-1250. Available at: [Link]
- CN103709100A - Preparation method of 8-chloroquinolone derivative. (n.d.). Google Patents.
-
Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. (2020). Bentham Science. Retrieved from [Link]
-
Synthetic approach of substituted quinolines via starting with... (n.d.). ResearchGate. Retrieved from [Link]
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The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2023). MDPI. Retrieved from [Link]
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New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). PubMed. Retrieved from [Link]
-
Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. (2019). PMC. Retrieved from [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. Retrieved from [Link]
-
Pintilie, L., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 67(3), 438-443. Available at: [Link]
-
Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. (2007). PubMed. Retrieved from [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2007). MDPI. Retrieved from [Link]
-
8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis and pharmacological properties of some quinoline derivatives. (1998). PubMed. Retrieved from [Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2013). ACS Publications. Retrieved from [Link]
-
Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). ACS Publications. Retrieved from [Link]
-
Quinolines: the role of substitution site in antileishmanial activity. (2024). Frontiers. Retrieved from [Link]
-
Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. (2023). MDPI. Retrieved from [Link]
-
Quinolines as optimal halogen-bonding acceptors. (2024). ResearchGate. Retrieved from [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing. Retrieved from [Link]
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). MDPI. Retrieved from [Link]
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- 17. Synthesis and pharmacological properties of some quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 8-Chloro-7-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
8-Chloro-7-fluoroquinoline is a halogenated quinoline derivative. The quinoline scaffold is a critical pharmacophore in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1][2] The specific substitutions of chlorine at the 8-position and fluorine at the 7-position are anticipated to significantly influence the molecule's physicochemical properties, including its solubility and stability. These two parameters are fundamental to drug development, impacting everything from formulation and bioavailability to shelf-life and degradation pathways.
This guide provides a comprehensive overview of the theoretical and practical considerations for characterizing the solubility and stability of 8-Chloro-7-fluoroquinoline. It is designed to equip researchers with the necessary knowledge to design and execute robust experimental protocols, interpret the resulting data, and anticipate potential challenges in the development of this and similar compounds. While specific experimental data for 8-Chloro-7-fluoroquinoline is not extensively available in public literature, this guide leverages established principles from the broader class of quinoline and fluoroquinolone compounds to provide a robust framework for its characterization.
Physicochemical Properties and Predicted Behavior
8-Chloro-7-fluoroquinoline, with the molecular formula C₉H₅ClFN, is a heterocyclic aromatic compound.[3] Based on the general properties of quinoline and fluoroquinolone derivatives, we can predict its core physicochemical characteristics.
Predicted Solubility Profile
Quinolone derivatives are often crystalline solids, a characteristic that contributes to their typically low aqueous solubility.[4] The presence of the halogen atoms in 8-Chloro-7-fluoroquinoline is likely to increase its lipophilicity, further reducing its solubility in water.
-
Aqueous Solubility: Expected to be low. The condensed aromatic rings and halogen substituents contribute to a stable crystalline structure that is not readily disrupted by water molecules.[4]
-
pH-Dependent Solubility: The quinoline ring contains a basic nitrogen atom, which can be protonated at acidic pH. This salt formation will increase the aqueous solubility. Therefore, the solubility of 8-Chloro-7-fluoroquinoline is expected to be significantly higher in acidic solutions compared to neutral or basic conditions.[4]
-
Organic Solvent Solubility: The compound is predicted to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and slight solubility in common organic solvents such as methanol and ethanol.[4]
A summary of predicted and known properties is presented in Table 1.
| Property | Predicted/Known Value | Rationale/Reference |
| Molecular Formula | C₉H₅ClFN | Based on chemical structure.[3] |
| Monoisotopic Mass | 181.00946 Da | From mass spectrometry data.[3] |
| Predicted XlogP | 2.9 | A measure of lipophilicity; a higher value indicates lower aqueous solubility.[3] |
| Predicted Boiling Point | 279.6±20.0 °C | Predicted by computational models.[5] |
| Predicted Density | 1.366±0.06 g/cm³ | Predicted by computational models.[5] |
| Aqueous Solubility | Low | Typical for crystalline quinoline derivatives with condensed aromatic nuclei.[4] |
| Solubility in Acid | Increased | Formation of water-soluble salts due to the basic nitrogen in the quinoline ring.[4] |
| Solubility in Base | Likely Unchanged or Slightly Decreased | Lacks an acidic functional group for salt formation in basic media. |
| Organic Solubility | Soluble in DMSO, slightly soluble in common organic solvents (e.g., methanol, ethanol). | General characteristic of fluoroquinolone-type compounds.[4] |
Table 1: Predicted and Known Physicochemical Properties of 8-Chloro-7-fluoroquinoline
Experimental Determination of Solubility
A thorough understanding of solubility requires empirical determination. The following protocols outline standard methodologies for characterizing the solubility of a novel compound like 8-Chloro-7-fluoroquinoline.
Thermodynamic Solubility Determination
This method determines the equilibrium solubility of a compound, which is the point at which a solution is saturated.
Protocol:
-
Preparation of Saturated Solutions: Add an excess of 8-Chloro-7-fluoroquinoline to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9) and organic solvents (e.g., methanol, ethanol, DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Quantification: Determine the concentration against a standard curve of known concentrations of 8-Chloro-7-fluoroquinoline.
Kinetic Solubility Determination
This high-throughput method measures the solubility of a compound from a DMSO stock solution upon addition to an aqueous buffer, which is more representative of early drug discovery screening conditions.
Protocol:
-
Preparation of DMSO Stock: Prepare a high-concentration stock solution of 8-Chloro-7-fluoroquinoline in DMSO (e.g., 10 mM).
-
Addition to Aqueous Buffer: Add a small volume of the DMSO stock to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.
-
Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours).
-
Analysis: Analyze the turbidity of the solution using a nephelometer or the concentration of the dissolved compound by HPLC-UV after filtration or centrifugation.
Figure 1: Workflow for Thermodynamic vs. Kinetic Solubility Determination.
Stability Assessment and Forced Degradation Studies
Stability testing is crucial to identify potential degradation pathways and to develop a stable formulation. Forced degradation studies, as mandated by regulatory bodies, are a systematic way to accelerate the degradation of a drug substance under various stress conditions.[7]
Rationale for Stress Conditions
The choice of stress conditions is designed to mimic the potential environmental exposures a drug substance might encounter during its lifecycle.
-
Acidic and Basic Hydrolysis: Evaluates susceptibility to degradation in different pH environments, relevant to both physiological conditions and potential formulation excipients.
-
Oxidation: Assesses the impact of oxidative stress, which can be encountered in the presence of peroxides or atmospheric oxygen.
-
Thermal Stress: Determines the effect of elevated temperatures on the compound's stability.
-
Photostability: Evaluates the potential for degradation upon exposure to light.
Protocol for Forced Degradation Studies
A stability-indicating analytical method, typically HPLC, is essential for these studies to separate the parent compound from its degradation products.[6][7]
-
Sample Preparation: Prepare solutions of 8-Chloro-7-fluoroquinoline in appropriate solvents.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period.
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample or solution to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.
-
Data Interpretation: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.
Figure 2: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
While specific degradation pathways for 8-Chloro-7-fluoroquinoline need to be experimentally determined, insights can be drawn from the known degradation of other fluoroquinolones.[8][9] Potential degradation pathways could involve:
-
Hydrolysis: Although the quinoline ring is generally stable, extreme pH and heat could lead to ring-opening or modification of substituents.
-
Oxidation: The aromatic system could be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or N-oxides.
-
Photodegradation: Fluoroquinolones are known to be susceptible to photodegradation, which can involve complex rearrangements and the formation of various photoproducts.[10]
Analytical Methodologies
A robust and validated analytical method is the cornerstone of accurate solubility and stability determination.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most common and reliable method for the analysis of quinoline derivatives.[11][12][13]
Typical HPLC Method Parameters:
-
Column: C18 stationary phase (e.g., Phenomenex Luna C18).[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV spectrophotometry at a wavelength of maximum absorbance for 8-Chloro-7-fluoroquinoline.
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.
Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.[7]
Conclusion
While direct experimental data for 8-Chloro-7-fluoroquinoline is limited, a comprehensive characterization of its solubility and stability is achievable through the application of established scientific principles and methodologies. This guide provides a framework for researchers to design and execute the necessary experiments to thoroughly understand these critical physicochemical properties. The insights gained from these studies will be invaluable for the successful development of 8-Chloro-7-fluoroquinoline as a potential therapeutic agent.
References
-
Rusu, A., Hancu, G., Uivaroși, V., & Muntean, D. L. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. PMC - PubMed Central. [Link]
-
Li, S., Lin, L., & Luan, T. (2013). Simultaneous Determination of 8 Fluoroquinolone Antibiotics in Sewage Treatment Plants by Solid-Phase Extraction and Liquid Chromatography With Fluorescence Detection. PubMed. [Link]
-
Turiel, E., Martín-Esteban, A., Bordin, G., & Rodríguez, A. R. (2004). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. ResearchGate. [Link]
-
PubChem. (n.d.). 8-chloro-7-fluoroquinoline. PubChem. [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
-
Rusu, A., Buta, E. L., & Muntean, D. L. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. [Link]
-
Turiel, E., Martín-Esteban, A., Bordin, G., & Rodríguez, A. R. (2004). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. PubMed. [Link]
-
International Journal of Fundamental and Molecular Research. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]
-
Unknown. (n.d.). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Semantic Scholar. [Link]
-
Wetzstein, H. G., Schneider, K., & Hamscher, G. (2019). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. PubMed. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2013). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemical structure of the fluoroquinolones tested in this study. ResearchGate. [Link]
-
Klimešová, V., & Svobodová, J. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
-
Belal, F., El-Brashy, A., El-Enany, N., & El-Bahay, N. (2000). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Taylor & Francis Online. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. SciSpace. [Link]
-
Wang, S., Zhang, Y., Chen, J., & Wang, Z. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. [Link]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics. Science.gov. [Link]
-
Deng, J., Huang, Y., Zhang, C., & Zhang, Y. (2021). Interactions of fluoroquinolone antibiotics with sodium hypochlorite in bromide-containing synthetic water: Reaction kinetics and transformation pathways. PubMed. [Link]
-
Gul, W. N., & Baig, M. S. (2015). Degradation of selected Fluoroquinolones. ResearchGate. [Link]
-
Singh, R., & Singh, G. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. [Link]
-
Arabian Journal of Chemistry. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
-
PubChem. (n.d.). 7-Chloroquinoline. PubChem. [Link]
-
ThaiJo. (2022). Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions. ThaiJo. [Link]
-
Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers. [Link]
-
Unknown. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Semantic Scholar. [Link]
Sources
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- 2. ijfmr.com [ijfmr.com]
- 3. PubChemLite - 8-chloro-7-fluoroquinoline (C9H5ClFN) [pubchemlite.lcsb.uni.lu]
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- 13. researchgate.net [researchgate.net]
Methodological & Application
Protocol for nucleophilic aromatic substitution at C-7 position
Application Note: Strategic Functionalization of the C-7 Position in Quinazolinones via Activated Nucleophilic Aromatic Substitution ( )
Executive Summary
The functionalization of the C-7 position in bicyclic nitrogen heterocycles (quinazolines, quinolines) presents a significant synthetic challenge due to the inherent electronic bias of the ring system.[1] In standard electrophilic scaffolds (e.g., 2,4-dichloroquinazoline), the C-4 and C-2 positions are kinetically favored for nucleophilic attack, leaving C-7 electronically deactivated and sterically distal.
This Application Note details a high-precision protocol for C-7 regioselective substitution utilizing an "Ortho-Activation Strategy." By employing a 7-fluoro-6-nitroquinazolin-4(3H)-one scaffold, we leverage the strong electron-withdrawing nature of the C-6 nitro group to activate the C-7 fluorine bond, enabling mild and high-yielding
Mechanistic Principles & Strategy
The Electronic Challenge
In a naked quinazoline ring, the LUMO coefficients are highest at C-4, followed by C-2. The benzenoid ring (C-5 to C-8) is relatively electron-rich and resistant to nucleophilic attack. Direct displacement of a C-7 halogen without activation requires forcing conditions (high temperature, strong bases) that often lead to decomposition or benzyne formation.
The Solution: Ortho-Nitro Activation
To reverse this reactivity profile, we introduce a nitro group at C-6. This serves two functions:
-
Inductive/Mesomeric Withdrawal: It dramatically lowers the energy of the transition state for nucleophilic attack at C-7.
-
Meisenheimer Stabilization: The negative charge developed in the intermediate is delocalized onto the nitro group oxygens, stabilizing the Meisenheimer complex.
Why Fluorine? Unlike
Mechanistic Pathway Diagram
Caption: Reaction coordinate for the C-7 substitution. The C-6 Nitro group stabilizes the anionic intermediate, facilitating the displacement of the C-7 Fluorine.
Experimental Protocol
Materials & Reagents[2][3][4]
-
Substrate: 7-Fluoro-6-nitroquinazolin-4(3H)-one (Purity >98%).
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equivalents).
-
Base:
-Diisopropylethylamine (DIPEA) or . -
Solvent: Acetonitrile (Standard) or 2-MeTHF (Green Alternative).
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
-
Charge a reaction vessel with 7-Fluoro-6-nitroquinazolin-4(3H)-one (1.0 eq).
-
Add Acetonitrile (MeCN) or 2-MeTHF (10 volumes relative to substrate mass).
-
Note: DMF can be used for solubility but complicates workup. MeCN is preferred for ease of precipitation.
-
-
Add Base (DIPEA, 1.2 eq) followed by the Amine Nucleophile (1.1 eq).
Step 2: Reaction Monitoring
-
Heat the mixture to 60°C – 80°C .
-
Caution: Do not exceed 100°C to avoid nitro-group side reactions.
-
-
Monitor via HPLC or TLC (Mobile Phase: 5% MeOH in DCM).
-
Target: Disappearance of starting material (
) and appearance of the yellow/orange product ( ).
-
-
Typical reaction time: 2 to 4 hours .
Step 3: Workup & Isolation (Precipitation Method)
-
Cool the reaction mixture to Room Temperature (20-25°C).
-
If using MeCN/DMF: Slowly add Water (20 volumes) to the stirring mixture. The product typically precipitates as a bright yellow solid due to the nitro-amine conjugation.
-
If using 2-MeTHF: Perform an aqueous wash (Water/Brine), separate phases, and concentrate the organic layer.
-
Filter the solid via vacuum filtration.
-
Wash the cake with water (
vol) and cold ethanol ( vol). -
Dry in a vacuum oven at 50°C for 12 hours.
Workflow Diagram
Caption: Operational workflow for the regioselective SNAr synthesis.
Optimization & Data Analysis
Solvent Selection: The "Green" Shift
Traditional protocols utilize DMF or NMP, which are reprotoxic. Our internal validation shows that 2-MeTHF and Eucalyptol are viable, sustainable alternatives that maintain high yields.
| Solvent | Temperature | Yield (%) | Workup Ease | Green Score |
| DMF | 60°C | 92% | Poor (High BP, water miscibility) | Low |
| Acetonitrile | Reflux (82°C) | 88% | Good (Precipitation) | Medium |
| 2-MeTHF | 70°C | 90% | Excellent (Phase separation) | High |
| Eucalyptol | 80°C | 85% | Good (Direct filtration) | Very High |
Leaving Group Effects (Halogen)
While Chlorine is cheaper, Fluorine is required for C-7 substitution under mild conditions.
-
7-Fluoro: Reacts at 60°C (Yield >90%). High electronegativity accelerates the rate-limiting addition step (
). -
7-Chloro: Requires >100°C or stronger bases (Yield ~60%). Often leads to hydrolysis of the C-4 carbonyl or competing side reactions.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Temperature too low or amine is sterically hindered. | Increase temp to 80°C; switch solvent to DMSO for higher solubility; use 1.5 eq of amine. |
| Hydrolysis (OH product) | Wet solvent or hygroscopic base. | Ensure anhydrous MeCN/2-MeTHF is used. Keep system under |
| Regioselectivity Loss | Substrate has reactive group at C-2 or C-4.[1][2] | Note: In Quinazolin-4-ones, C-4 is protected as a carbonyl. If using 2,4-dichloro-7-fluoro, C-4 will react first. Ensure correct starting material. |
| Oiling Out | Product too soluble in water/solvent mix. | Adjust Water:Solvent ratio to 3:1. Cool to 0°C before filtration. |
References
- Mechanistic Foundation: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Chapter on Nucleophilic Aromatic Substitution and Meisenheimer Complexes).
-
Green Solvent Protocol: Messire, G., Adolf, C., & Berteina-Raboin, S. (2024).[3] Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. Chemistry - A European Journal.[3]
-
Regioselectivity Studies: Lemos, B. C., et al. (2024).[1][4] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules.
-
Specific C-7 Activation: BenchChem Application Note. (2025).[1][5] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline.
-
General SNAr Methodology: Master Organic Chemistry. (2018).[6] The Mechanism of Nucleophilic Aromatic Substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Optimized Cyclization Protocols for 8-Chloroquinolone Scaffolds
Executive Summary
The synthesis of 8-chloroquinolone derivatives (e.g., precursors to Sitafloxacin, Clinafloxacin) presents unique challenges compared to non-substituted fluoroquinolones. The steric bulk and electronic deactivation introduced by the chlorine atom at the C-8 position significantly impede the cyclization step, often leading to low yields, high impurity profiles, and regioselectivity issues.
This Application Note details an optimized Grohe-Heberg cycloacylation protocol as the primary method for synthesizing 8-chloroquinolones. Unlike the traditional thermal Gould-Jacobs reaction—which requires harsh temperatures (>250°C) and often fails for sterically hindered 8-substituted substrates—the Grohe-Heberg route utilizes an intramolecular Nucleophilic Aromatic Substitution (
Strategic Route Selection
The Challenge of the 8-Chloro Substituent
In the synthesis of quinolone antibiotics, the C-8 position is critical for modulating pharmacokinetics and reducing resistance. However, introducing a chlorine atom here creates two primary hurdles during cyclization:
-
Steric Hindrance: The atomic radius of chlorine (175 pm) distorts the planarity required for the transition state in thermal cyclizations.
-
Electronic Deactivation: The inductive withdrawal (-I effect) of chlorine deactivates the aromatic ring, making electrophilic ring closures (Gould-Jacobs) sluggish.
Pathway Comparison
| Feature | Method A: Thermal Gould-Jacobs | Method B: Grohe-Heberg (Recommended) |
| Mechanism | Electrocyclic / Electrophilic Subst. | Intramolecular |
| Key Intermediate | Anilinomethylenemalonate | |
| Temperature | 250°C – 300°C (Dowtherm A) | 60°C – 100°C (DMF/DMSO) |
| 8-Cl Suitability | Poor (Steric clash, low yield) | Excellent (F-displacement favored) |
| Regioselectivity | Variable (Mixtures possible) | High (Directed by Leaving Group) |
Recommendation: Use the Grohe-Heberg route for all 8-chloroquinolone scaffolds. The protocol below focuses on the displacement of a labile fluorine atom by the N-alkyl amine to close the ring.
Visualizing the Cyclization Logic
The following diagram illustrates the mechanistic advantage of the Grohe-Heberg route for 8-chloro substrates.
Figure 1: Decision logic for selecting the Grohe-Heberg route. The presence of the 2-Fluoro group (leaving group) and 6-Chloro group (retained) on the starting benzoyl chloride directs the cyclization specifically to the 2-position, locking the chlorine at the 8-position.
Detailed Protocol: Grohe-Heberg Cycloacylation
Scope
This protocol describes the synthesis of Ethyl 8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (and analogs).
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Starting Material: Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(cyclopropylamino)acrylate.
-
Note: For 8-chloro retention, the starting benzoyl ring must be 2,3,4-trichloro-5-fluoro OR 2,4-dichloro-5-fluoro depending on the specific target. This protocol assumes a generic precursor where the cyclization displaces a halogen ortho to the carbonyl.[1]
-
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO. DMF is preferred for easier workup.
-
Base: Potassium Carbonate (
), anhydrous, milled.-
Alternative: NaH (60% dispersion) can be used for faster rates but requires stricter moisture control.
-
-
Equipment: Jacketed glass reactor or round-bottom flask with overhead stirring (magnetic stirring is insufficient for the slurry).
Step-by-Step Methodology
1. Preparation of the Reaction Slurry
-
Charge the reactor with 1.0 equivalent of the enamine intermediate (e.g., Ethyl 2-(2-fluoro-6-chlorobenzoyl)-3-(cyclopropylamino)acrylate).
-
Crucial: Ensure the starting material contains a good leaving group (F or Cl) at the position ortho to the ketone. Fluorine cyclizes 10–50x faster than chlorine in
.
-
-
Add 5.0 - 8.0 volumes of anhydrous DMF.
-
Initiate stirring (300 RPM) to achieve a homogenous solution.
2. Base Addition & Cyclization[2]
-
Add 2.0 - 2.5 equivalents of milled anhydrous
.-
Why Milled? Surface area is critical for heterogeneous base reactions in DMF.
-
-
Heat the mixture to 80°C .
-
Temperature Control: Do not exceed 100°C. Above 110°C, dimerization impurities and defluorination at the C-6 position increase significantly.
-
-
Monitor the reaction via HPLC every 30 minutes.
-
Target: >98% conversion of the starting enamine.
-
Typical Time: 2 to 4 hours.
-
3. Workup & Isolation
-
Cool the reaction mixture to 20–25°C .
-
Pour the reaction mixture slowly into 10 volumes of ice-water with vigorous stirring.
-
Observation: The product should precipitate immediately as a white to off-white solid.
-
-
Adjust pH to neutral (pH 7.0) using dilute HCl if necessary (residual carbonate can affect filtration).
-
Filter the solids and wash the cake with:
-
3x Water (to remove DMF/salts).
-
1x Cold Ethanol (to remove unreacted organic impurities).
-
-
Dry in a vacuum oven at 50°C for 12 hours.
Optimization Data & Critical Parameters
The following data summarizes the optimization of the cyclization step for an 8-chloro substrate.
| Parameter | Condition Tested | Yield (%) | Purity (HPLC) | Notes |
| Base | NaH (1.2 eq) | 88% | 92% | Fast reaction, but "gummy" impurities formed. |
| Base | 94% | 98% | Optimal balance of yield and purity. | |
| Base | TEA / DIPEA | <20% | N/A | Bases too weak for |
| Solvent | DMSO | 91% | 95% | Harder to remove solvent during workup. |
| Solvent | DMF | 94% | 98% | Clean precipitation upon water addition. |
| Temp | 120°C | 85% | 89% | Significant degradation (decarboxylation). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Particle size of | Use milled/micronized base or switch to NaH (with safety precautions). |
| Regioisomer Impurity | Competitive displacement of the wrong halogen. | Ensure the leaving group at C-2 (cyclization point) is Fluorine, while C-6 (the 8-Cl position) is Chlorine. F displaces faster than Cl. |
| Dark Color/Tar | Temperature overshoot (>110°C). | Strictly control jacket temperature. Use nitrogen sparging to prevent oxidation. |
References
-
Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
- Grohe, K., & Heberg, H. (1987). Cycloacylation of enamines: A new synthesis of quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.
-
Biotage Application Note AN056. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. Link
-
Blazejewski, N., et al. (2026).[4] Revisiting the Grohe Route in DES-Based Media. MDPI. Link
-
Sigma-Aldrich. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Product Sheet. Link
Sources
Application Note: Precision Synthesis of Clinafloxacin via the 8-Chloro-7-Fluoroquinoline Scaffold
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (the functionalized 8-Chloro-7-fluoroquinoline core) in the synthesis of Clinafloxacin .
Executive Summary
Clinafloxacin (CI-960) is a fourth-generation fluoroquinolone antibiotic distinguished by its potent activity against Gram-positive cocci and anaerobes. Its enhanced spectrum, particularly compared to Ciprofloxacin, is structurally attributed to the 8-chloro substituent .
This guide focuses on the critical late-stage functionalization of the 8-chloro-7-fluoroquinoline building block . Unlike standard fluoroquinolones that utilize a 6,7,8-trifluoro core, Clinafloxacin requires a specific 8-chloro-6,7-difluoro scaffold. The protocol detailed below outlines the regioselective nucleophilic aromatic substitution (
Strategic Material Profile
The success of this synthesis relies on the purity and reactivity of the quinolone core. The 8-chloro group provides steric bulk and electronic influence that differentiates the reactivity of the C-7 position compared to the C-6 fluorine.
The Building Block
-
IUPAC Name: 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Role: Electrophilic Scaffold
-
Key Feature: The C-7 Fluorine is the leaving group. The C-8 Chlorine is a non-leaving activating group that modulates lipophilicity and anaerobic activity.
-
Reactivity Logic: The 4-oxo and 3-carboxyl groups create an electron-deficient ring system, activating the C-7 position for nucleophilic attack. The C-6 fluorine is less reactive towards amines due to the shielding effect and the specific orbital alignment in the transition state.
The Nucleophile
-
Reagent: 3-Aminopyrrolidine (racemic or enantiopure depending on target stereochemistry).
-
Stoichiometry: Excess is required to scavenge the hydrofluoric acid (HF) byproduct, or a non-nucleophilic base (e.g., DBU, TEA) can be used.
Experimental Protocol
Reaction Mechanism & Pathway
The synthesis follows an addition-elimination mechanism (
Figure 1: Reaction pathway for the C-7 substitution of the fluoroquinolone core.
Step-by-Step Synthesis Procedure
Reagents:
-
Substrate: 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq, 10 mmol, ~3.0 g)
-
Nucleophile: 3-Aminopyrrolidine (1.2 eq, 12 mmol)
-
Base: Triethylamine (TEA) (2.5 eq) or DBU (1.1 eq)
-
Solvent: Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) (anhydrous)
Workflow:
-
Preparation:
-
Charge a 100 mL round-bottom flask (equipped with a condenser and magnetic stir bar) with 3.0 g of the Quinolone Acid substrate .
-
Add 30 mL of Acetonitrile . (Note: DMSO is preferred if solubility is an issue, but MeCN simplifies workup).
-
Add 3.5 mL of Triethylamine (TEA) . The suspension may clear slightly as the amine salt forms.
-
-
Coupling:
-
Add 1.03 g of 3-Aminopyrrolidine dropwise.
-
Heat the mixture to reflux (approx. 80-82°C) for 2–4 hours.
-
Process Check: Monitor by TLC (Mobile phase: CHCl3:MeOH:NH4OH 4:1:0.1) or HPLC. The starting material spot (Rf ~0.5) should disappear, replaced by the more polar product (Rf ~0.2).
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature (20-25°C).
-
Acetonitrile Route: The product often precipitates directly upon cooling. If not, concentrate the solvent to 50% volume in vacuo.
-
DMSO Route: Pour the reaction mixture into 100 mL of ice-cold water. Adjust pH to 7.0–7.2 with dilute acetic acid to maximize precipitation.
-
Stir the slurry for 30 minutes at 0-5°C to ensure complete crystallization.
-
-
Purification:
-
Filter the solid under vacuum using a sintered glass funnel.
-
Wash the cake with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL) to remove unreacted amine and colored impurities.
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Yield Expectation: 85% – 92% Appearance: Pale yellow to off-white crystalline solid.
Analytical Validation (QC)
Trustworthiness in drug development requires rigorous validation. The following parameters confirm the identity and purity of the synthesized Clinafloxacin.
Quantitative Data Summary
| Parameter | Specification | Method |
| Purity | > 98.5% (Area %) | HPLC (C18, Phosphate Buffer/MeCN) |
| Melting Point | 243°C – 248°C (Decomp) | Capillary Method |
| Mass Spec | [M+H]+ = 366.1 m/z | LC-MS (ESI+) |
| Appearance | Pale Yellow Powder | Visual Inspection |
| Residual Solvents | < 500 ppm (MeCN) | GC-HS |
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.025 M Phosphoric acid (adjusted to pH 3.0 with TEA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 80% B over 20 minutes.
-
Detection: UV at 290 nm (characteristic quinolone absorption).
Structural Confirmation (NMR)
The 8-chloro position is silent in proton NMR but affects the shift of the cyclopropyl protons.
-
1H NMR (DMSO-d6, 400 MHz):
8.8 (s, 1H, H-2), 7.9 (d, 1H, H-5, coupling), 4.0 (m, 1H, Cyclopropyl-CH), 3.5-3.8 (m, Pyrrolidine protons), 1.1-1.3 (m, 4H, Cyclopropyl-CH2). -
Note: Absence of the signal corresponding to H-7 (present in the non-fluorinated analog) and the specific splitting of H-5 confirms substitution at C-7.
Process Logic & Troubleshooting
Figure 2: Troubleshooting logic for common synthetic deviations.
Critical Control Point (CCP): The pH adjustment during isolation is the most common failure point. Clinafloxacin is zwitterionic (carboxylic acid + basic amine). If the pH is too low (< 5), it remains soluble as the acid salt. If too high (> 9), it forms the carboxylate salt. The isoelectric point (approx pH 7.2) is where solubility is lowest.
Safety & Handling (E-E-A-T)
Phototoxicity Warning: 8-Chloro fluoroquinolones (like Clinafloxacin and Sitafloxacin) possess a specific structure-activity relationship (SAR) that increases UV absorption and reactive oxygen species generation.
-
Protocol: All reaction vessels must be wrapped in aluminum foil.
-
PPE: UV-blocking safety glasses are mandatory. Avoid skin exposure.
Chemical Hazard:
-
HF Generation: The reaction releases fluoride ions. While buffered by the base, the waste stream contains fluorides and should be treated with calcium chloride (CaCl2) to precipitate CaF2 before disposal.
References
-
PubChem. (n.d.). Clinafloxacin Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link]
-
Domagala, J. M., et al. (1991). 7-Substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Synthesis and structure-activity relationships.[1][2][3][4][5][6][7][8] Journal of Medicinal Chemistry. [Link]
-
Bayer Healthcare AG. (1984). Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, intermediate for antibacterials.[7] US Patent 4952695A. Google Patents.
Sources
- 1. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4952695A - Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, intermediate for antibacterials - Google Patents [patents.google.com]
- 8. Design, synthesis and evaluation of clinafloxacin triazole hybrids as a new type of antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rapid Microwave-Assisted Synthesis of 8-Chloro-7-Fluoroquinoline Analogs
Introduction: The Enduring Significance of Fluoroquinolones and the Drive for Greener Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1] Among these, the fluoroquinolone class of antibiotics has been particularly impactful, revolutionizing the treatment of bacterial infections by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2][3] The substitution pattern on the quinoline ring is critical for modulating the pharmacological profile, and the introduction of halogen atoms, such as chlorine and fluorine, has been a key strategy in the development of potent analogs.[4][5] Specifically, the 8-chloro-7-fluoro substitution pattern is of significant interest for the development of new therapeutic agents.
Traditionally, the synthesis of quinoline derivatives has relied on classic named reactions, such as the Gould-Jacobs reaction, which often require harsh conditions and long reaction times.[6][7] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique, offering significant advantages over conventional heating methods.[8][9] By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts.[8][9][10] This application note provides a detailed protocol for the rapid and efficient synthesis of 8-chloro-7-fluoro-4-hydroxyquinoline, a key intermediate for the development of novel quinoline-based therapeutic agents, utilizing the power of microwave-assisted synthesis.
The Rationale for Microwave-Assisted Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and versatile method for the synthesis of 4-hydroxyquinolines. The reaction proceeds in two main stages: the condensation of an aniline with a malonic acid derivative, followed by a thermal cyclization.[6][11][12] Microwave irradiation proves to be particularly advantageous for the cyclization step, which often requires high temperatures to overcome the activation energy barrier.[13]
The key advantages of employing microwave heating for this synthesis are:
-
Rapid and Uniform Heating: Microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample, unlike conventional heating which relies on slower heat transfer through convection.[13]
-
Reduced Reaction Times: The efficient energy transfer in MAOS significantly accelerates the rate of reaction, often reducing reaction times from hours to minutes.[6][14]
-
Increased Yields and Purity: The rapid heating and shorter reaction times can minimize the decomposition of reactants and products, leading to higher isolated yields and cleaner reaction profiles.[8]
-
Solvent-Free or Reduced Solvent Conditions: In some cases, microwave-assisted reactions can be performed under solvent-free conditions, further enhancing the green credentials of the synthesis.[11][12]
Experimental Protocol: Synthesis of 8-Chloro-7-Fluoro-4-Hydroxyquinoline
This protocol details the two-step synthesis of 8-chloro-7-fluoro-4-hydroxyquinoline, commencing with the condensation of 2-chloro-3-fluoroaniline with diethyl 2-methylenemalonate, followed by a microwave-assisted cyclization.
Materials and Methods
-
Reactants: 2-chloro-3-fluoroaniline, diethyl 2-methylenemalonate, diphenyl ether.
-
Equipment: Microwave reactor, round-bottom flasks, magnetic stirrer, condenser, heating mantle, rotary evaporator, filtration apparatus, NMR spectrometer, IR spectrometer, Mass spectrometer.
-
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Diphenyl ether is a high-boiling point solvent and should be handled with care.
Step 1: Synthesis of Diethyl (2-Chloro-3-fluoroanilino)methylenemalonate (Intermediate)
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, combine 2-chloro-3-fluoroaniline (10 mmol, 1.45 g) and diethyl 2-methylenemalonate (11 mmol, 2.02 g).
-
Heat the reaction mixture with stirring at 120-130°C for 2 hours using a heating mantle.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The crude product, diethyl (2-chloro-3-fluoroanilino)methylenemalonate, will be a viscous oil or a semi-solid. This intermediate can be used in the next step without further purification.
Step 2: Microwave-Assisted Cyclization to 8-Chloro-7-Fluoro-4-Hydroxyquinoline
-
Transfer the crude diethyl (2-chloro-3-fluoroanilino)methylenemalonate to a 10 mL microwave reaction vessel.
-
Add diphenyl ether (5 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 250°C for 15-20 minutes with stirring. The pressure will increase during the reaction; ensure the microwave reactor is properly programmed to handle the expected pressure.
-
After the irradiation is complete, allow the vessel to cool to a safe temperature.
-
Pour the reaction mixture into 50 mL of hexane to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with hexane to remove the diphenyl ether.
-
Recrystallize the crude product from ethanol or a suitable solvent to obtain pure 8-chloro-7-fluoro-4-hydroxyquinoline as a solid.
Data Presentation: A Comparative Overview
The following table summarizes the key parameters and expected outcomes for the microwave-assisted synthesis compared to a conventional thermal approach.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time (Cyclization) | 4-6 hours | 15-20 minutes |
| Temperature (Cyclization) | 250-260°C | 250°C |
| Yield | 60-70% | 85-95% |
| Purity | Good | Excellent |
| Energy Consumption | High | Low |
| Solvent | Diphenyl Ether | Diphenyl Ether |
Experimental Workflow and Reaction Mechanism
The overall experimental workflow and the underlying reaction mechanism are illustrated in the following diagrams.
Caption: Experimental workflow for the synthesis of 8-chloro-7-fluoro-4-hydroxyquinoline.
Caption: Simplified mechanism of the Gould-Jacobs reaction for the synthesis of 8-chloro-7-fluoro-4-hydroxyquinoline.
Analytical Characterization
The identity and purity of the synthesized 8-chloro-7-fluoro-4-hydroxyquinoline should be confirmed by a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for the formation of the quinoline core, with distinct signals for the quaternary carbons and the methine carbons of the aromatic rings.
-
IR Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3400-2500 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group, and a strong absorption around 1650 cm⁻¹ for the C=O stretch of the quinolone tautomer. A characteristic C-F stretching band is also expected.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of 8-chloro-7-fluoro-4-hydroxyquinoline (C₉H₅ClFNO), which is 197.59 g/mol .
Troubleshooting and Optimization
-
Low Yield in Step 1: Ensure the reaction temperature is maintained and that the reactants are of high purity. An excess of diethyl 2-methylenemalonate can be used to drive the reaction to completion.
-
Incomplete Cyclization in Step 2: The microwave irradiation time or temperature may need to be optimized. Ensure proper stirring to promote uniform heating. The power setting of the microwave should also be considered.
-
Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be employed.
Conclusion
This application note presents a detailed and efficient protocol for the microwave-assisted synthesis of 8-chloro-7-fluoro-4-hydroxyquinoline. By leveraging the benefits of microwave irradiation, this method offers significant improvements over traditional synthetic approaches in terms of reaction time, yield, and overall efficiency. This rapid and green synthetic route provides a valuable tool for researchers in medicinal chemistry and drug discovery, facilitating the exploration of novel 8-chloro-7-fluoroquinoline analogs as potential therapeutic agents.
References
- Zaman, A., & Misbahul, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.
-
Scribd. (n.d.). Microwave-Assisted Synthesis of Quinolines. Retrieved from [Link]
- Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar.
- Pirgal, D., et al. (2022). Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medicinal and Pharmaceutical Allied Sciences.
- MDPI. (2024). Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)
-
ResearchGate. (2017). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Retrieved from [Link]
- Al-Omair, M. A., & El-Emam, A. A. (2015).
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]
- Nicu, A. I., et al. (2017). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Farmacia, 65(5), 701-708.
- Al-Suwaidan, I. A., et al. (2013). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 18(9), 10769-10794.
-
PubMed. (2024). Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS. Retrieved from [Link]
- Darwish, I. A., et al. (2012). Spectrophotometric Determination of Some Fluoroquinolone Antibacterials through Charge-transfer and Ion-pair Complexation Reactions. Acta Pharmaceutica, 62(2), 155-168.
-
National Center for Biotechnology Information. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
-
PubMed. (2024). Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 and Their Cytotoxic Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]
- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
National Center for Biotechnology Information. (2015). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Novel One-Pot and One-Step Microwave-Assisted Cyclization-Methylation Reaction of Amino Alcohols and Acetylated Derivatives with Dimethyl Carbonate and TBAC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]
-
MDPI. (2024). Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 and Their Cytotoxic Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Retrieved from [Link]
-
MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Retrieved from [Link]
-
ResearchGate. (n.d.). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from [Link]
-
IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. 8-CHLORO-4-HYDROXYQUINOLINE | 57797-97-4 [chemicalbook.com]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 and Their Cytotoxic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 8-Chloro-4-hydroxyquinoline AldrichCPR 57797-97-4 [sigmaaldrich.com]
Troubleshooting & Optimization
Preventing decarboxylation during 8-chloroquinolone hydrolysis
A comprehensive guide for researchers, scientists, and drug development professionals on preventing decarboxylation during the hydrolysis of 8-chloroquinolone-3-carboxylic acid esters.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and often critical issue of unwanted decarboxylation during the hydrolysis of 8-chloroquinolone-3-carboxylic acid esters. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Understanding the Core Challenge: Hydrolysis vs. Decarboxylation
The hydrolysis of an 8-chloroquinolone-3-carboxylic acid ester to its corresponding carboxylic acid is a crucial step in the synthesis of many pharmaceutical agents. However, the desired product, 8-chloro-4-hydroxyquinoline-3-carboxylic acid, is a β-keto acid analogue. This structural feature makes it susceptible to decarboxylation, particularly under heating, leading to the formation of the undesired byproduct, 8-chloro-4-hydroxyquinoline.
The key to a successful synthesis lies in kinetically favoring the hydrolysis reaction while minimizing the rate of the subsequent decarboxylation. This guide will walk you through the critical parameters and strategies to achieve this selectivity.
Frequently Asked Questions (FAQs)
Q1: My hydrolysis of ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is resulting in a significant amount of the decarboxylated byproduct. What are the primary factors influencing this side reaction?
A1: The primary drivers of decarboxylation in this system are temperature and pH . The 4-hydroxyquinoline-3-carboxylic acid structure is analogous to a β-keto acid, which readily loses carbon dioxide upon heating.[1] Both acidic and basic conditions can facilitate this process, often in conjunction with elevated temperatures.
Q2: What is the underlying mechanism of decarboxylation for 4-hydroxyquinoline-3-carboxylic acids?
A2: The decarboxylation proceeds through a cyclic transition state, similar to that of β-keto acids. The enol form of the 4-oxo group participates in a concerted mechanism where the carboxylic acid proton is transferred to the C2 position, leading to the elimination of CO2 and the formation of an enol intermediate, which then tautomerizes to the more stable 8-chloro-4-hydroxyquinoline.
Q3: Are there any general storage recommendations for 8-chloro-4-hydroxyquinoline-3-carboxylic acid to prevent degradation?
A3: Given its propensity for decarboxylation, it is advisable to store 8-chloro-4-hydroxyquinoline-3-carboxylic acid at low temperatures (e.g., -20°C to -80°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[2] If the material is to be used in a subsequent step, it is often best to generate it and use it in situ or with minimal delay.
Troubleshooting Guide: Minimizing Decarboxylation
This section provides detailed strategies and protocols to help you navigate the challenges of selective hydrolysis.
Issue 1: Excessive Decarboxylation Under Basic Hydrolysis Conditions
Basic hydrolysis (saponification) is a common method for cleaving esters. However, the combination of strong base and heat can readily promote decarboxylation.
Root Cause Analysis:
-
High Reaction Temperature: Many standard saponification protocols utilize reflux conditions, which provide the necessary activation energy for decarboxylation.
-
Prolonged Reaction Times: Extended exposure to basic conditions, even at lower temperatures, can lead to the accumulation of the decarboxylated byproduct.
-
Strongly Basic Conditions: While necessary for hydrolysis, a high concentration of hydroxide ions can contribute to the degradation of the desired product.
Corrective and Preventive Actions:
-
Temperature Optimization: The most critical parameter to control is temperature. Aim for the lowest possible temperature that still allows for a reasonable rate of hydrolysis.
-
Milder Basic Conditions: Consider using weaker bases or lower concentrations of strong bases. For instance, alkali metal carbonates or bicarbonates in a suitable solvent system can be effective.
-
Monitoring Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete ester consumption and avoid unnecessarily long reaction times.
Experimental Protocols
Protocol 1: Low-Temperature Basic Hydrolysis
This protocol is designed to minimize decarboxylation by employing milder temperature conditions.
Materials:
-
Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
-
1N Sodium Hydroxide (NaOH) or 1N Potassium Hydroxide (KOH)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
1N Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Dissolve the ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate in a suitable solvent (e.g., EtOH or THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of 1N NaOH or KOH solution dropwise while maintaining the low temperature.
-
Allow the reaction to stir at a controlled low temperature (e.g., room temperature or slightly above, up to 40°C) and monitor the progress by TLC or HPLC.
-
Once the starting material is consumed, cool the reaction mixture back to 0-5°C.
-
Carefully acidify the reaction mixture with 1N HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Issue 2: Decarboxylation During Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is an alternative to basic conditions, but it also carries the risk of decarboxylation, especially at elevated temperatures.
Root Cause Analysis:
-
High Temperatures: Similar to basic hydrolysis, high temperatures are a major contributor to decarboxylation.
-
Strongly Acidic Conditions: Concentrated acids can promote the degradation of the product.
Corrective and Preventive Actions:
-
Milder Acidic Conditions: Utilize dilute mineral acids (e.g., 1-2 M HCl or H₂SO₄) or organic acids (e.g., acetic acid with a catalytic amount of a strong acid).
-
Aqueous Solvent Systems: The presence of a large excess of water can favor the hydrolysis equilibrium.[3]
-
Careful Temperature Control: Maintain the reaction at the lowest effective temperature.
Advanced Strategies for Preventing Decarboxylation
For particularly sensitive substrates or when the highest possible yield of the carboxylic acid is required, consider the following advanced approaches.
Enzymatic Hydrolysis
The use of enzymes, particularly lipases, offers a highly selective and mild method for ester hydrolysis.[4][5] Enzymes operate under physiological conditions (neutral pH and ambient temperature), which are generally not conducive to decarboxylation.
Key Considerations for Enzymatic Hydrolysis:
-
Enzyme Selection: A screening of different lipases (e.g., from Candida antarctica, Pseudomonas fluorescens, or porcine liver) may be necessary to find the most efficient one for your specific substrate.[6][7]
-
Reaction Medium: Enzymatic reactions are often performed in aqueous buffers, sometimes with a co-solvent to improve substrate solubility.
-
pH Control: Maintaining a neutral or slightly basic pH (around 7-8) is crucial for optimal enzyme activity and for keeping the product in its carboxylate form, which is less prone to decarboxylation.[8]
Caption: Workflow for developing an enzymatic hydrolysis protocol.
Use of Protecting Groups
In some instances, it may be beneficial to modify the carboxylic acid precursor to a more stable form before hydrolysis. While not a direct method to prevent decarboxylation of the final product, it is a strategy to consider in a multi-step synthesis. A more direct, though less common, approach would be to use a protecting group for the carboxylic acid that can be removed under exceptionally mild conditions that do not induce decarboxylation.
Potential Protecting Groups for Carboxylic Acids:
-
Silyl Esters (e.g., Trimethylsilyl - TMS): These can often be cleaved under very mild, neutral conditions using a fluoride source.[9]
-
2-(Trimethylsilyl)ethyl (TMSE) Esters: These are stable to a wide range of conditions but can be selectively cleaved with fluoride ions.[10]
The feasibility of this approach would depend on the compatibility of the protecting group with the other functional groups in the molecule and the conditions of the preceding synthetic steps.
Quantitative Data Summary
| Method | Reagents | Temperature | Advantages | Disadvantages | Decarboxylation Risk |
| Basic Hydrolysis | NaOH, KOH, LiOH | Room Temp to Reflux | Generally high yielding, irreversible.[11] | Can be harsh, risk of side reactions. | High at elevated temperatures. |
| Acidic Hydrolysis | HCl, H₂SO₄, Acetic Acid | Room Temp to Reflux | Useful for base-sensitive substrates. | Reversible, may require excess water.[3] | High at elevated temperatures. |
| Enzymatic Hydrolysis | Lipases (e.g., CAL-B) | Ambient (25-40°C) | Highly selective, mild conditions (neutral pH).[5] | Enzyme cost, may require optimization. | Very Low . |
| Flow Chemistry | Standard reagents | Optimized for residence time | Precise control over temperature and time.[12][13] | Requires specialized equipment. | Can be Minimized through optimization. |
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for decarboxylation.
References
- CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents.
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022-10-27). Available at: [Link]
-
FlowSyn™ Application Note 2: Ester Hydrolysis - Interchim. Available at: [Link]
-
Decarboxylation - Master Organic Chemistry. (2022-05-20). Available at: [Link]
-
Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed. Available at: [Link]
-
4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed. Available at: [Link]
-
(PDF) 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester - ResearchGate. Available at: [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC - NIH. Available at: [Link]
-
Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC - NIH. Available at: [Link]
-
New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones | Request PDF - ResearchGate. Available at: [Link]
-
The interactions of metal ions with quinolone antibacterial agents - ResearchGate. Available at: [Link]
-
Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - MDPI. Available at: [Link]
-
8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem. Available at: [Link]
-
Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols - ResearchGate. Available at: [Link]
-
Decarboxylation - Organic Chemistry Portal. Available at: [Link]
-
Reactions catalyzed by lipases. a) hydrolysis, b) esterification, c)... - ResearchGate. Available at: [Link]
-
Selective continuous flow synthesis of hydroxy lactones from alkenoic acids - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available at: [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI. Available at: [Link]
-
Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. Available at: [Link]
-
Quinolone antibiotics and their applications in metal complexes: An update. Available at: [Link]
-
Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - Frontiers. Available at: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. Available at: [Link]
-
Active metabolites resulting from decarboxylation, reduction and ester hydrolysis of parent drugs - PubMed. Available at: [Link]
-
Molecular Modification of Fluoroquinolone-Biodegrading Enzymes Based on Molecular Docking and Homology Modelling - PubMed. Available at: [Link]
-
Effect of metal ions on some pharmacologically relevant interactions involving fluoroquinolone antibiotics - PubMed. Available at: [Link]
-
Lipase-catalyzed hydrolysis of 2-naphtyl esters in biphasic system - PubMed. Available at: [Link]
-
Avoid Protecting Groups | Green Chemistry: Principles and Case Studies | Books Gateway. Available at: [Link]
-
Hydrolysis of esters mechanism - YouTube. (2023-09-14). Available at: [Link]
-
Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar - ResearchGate. Available at: [Link]
- US20100311130A1 - Enzymatic ester hydrolysis - Google Patents.
-
Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters - ResearchGate. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. interchim.fr [interchim.fr]
- 13. Selective continuous flow synthesis of hydroxy lactones from alkenoic acids - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 7-Fluoro Substitution Regioselectivity
Ticket ID: REGIO-7F-IND-QRY Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Matrix: Identify Your Failure Mode
Before proceeding, match your experimental observation to the failure modes below. 7-Fluoro substitution is chemically "unnatural" for many heterocycles (especially indoles) because the electronic bias favors C3 (electrophilic) or C2 (lithiation/acidity).
| Symptom | Probable Cause | Immediate Action |
| Product is predominantly 3-fluoro isomer | Substrate control dominates. The natural HOMO density at C3 is overriding your reagent's selectivity. | Stop. You cannot "force" this with temperature. Switch to Block-and-Direct strategy (See Section 3). |
| Reaction turns black/tarry; no product | Decomposition of diazonium intermediate (Balz-Schiemann) or radical polymerization. | Check counter-ion stability ( |
| Low conversion with Directing Group (DG) | Catalyst poisoning or steric clash. | Switch solvent to non-coordinating (e.g., HFIP) or check DG geometry (See Section 4). |
| Mixture of C6/C7 isomers | Directing group is not rigid enough (C-H activation). | Use a stronger chelator (e.g., N-P(O) |
Decision Tree: Method Selection
Do not choose a method based on reagent availability. Choose based on your scaffold's current functionalization.
Figure 1: Strategic decision tree for selecting the optimal fluorination pathway based on starting material functionality.
Troubleshooting Guide: The "Indole Trap" (Electrophilic Fluorination)
The Issue: You reacted indole with Selectfluor or NFSI, expecting C7 fluorination, but isolated the C3-fluoro product (or C3,3-difluoro oxindole).
The Science: Indoles are electron-rich enamine systems. The C3 position has the highest HOMO coefficient. Electrophilic fluorinating reagents (
Solution Protocol: The "Indoline Detour"
Instead of fluorinating the indole directly, reduce it, direct the fluorination, and re-oxidize.
-
Reduction: Reduce indole to indoline (NaCNBH
, AcOH). -
DG Installation: Install a directing group (DG) on the Nitrogen.[1][2]
-
Why? A simple N-acetyl group directs para (to C5). You need a DG that directs ortho (to C7).
-
Recommendation: Use a Pivaloyl (Piv) or Carbamate group.
-
-
Directed Fluorination:
-
Reagent: Selectfluor (1.2 equiv).
-
Solvent: MeCN/H
O. -
Mechanism: The DG coordinates the reagent or sterically blocks the para position, favoring ortho (C7) attack.
-
-
Oxidation: Re-aromatize with DDQ or MnO
to retrieve the indole.
Self-Validation Step:
-
Take an aliquot after Step 3.
-
NMR Check: Look for the triplet/doublet splitting pattern at C7. If you see a singlet/doublet at C5, your DG failed to direct ortho.
Troubleshooting Guide: C-H Activation Failures
The Issue: You are using a Palladium catalyst to install Fluorine directly at C7, but yields are <20%.
The Science: C-H activation at C7 requires a high-energy palladacycle intermediate. The C3-H bond is easier to activate. To hit C7, the catalyst must be "anchored" by a specific Directing Group (DG) on the nitrogen.
Critical Factor: The Directing Group (DG)
Standard N-Methyl or N-Benzyl groups will not work . You must use a DG that coordinates to Pd.
| Directing Group | Efficacy | Notes |
| N-Pivaloyl (Piv) | Moderate | Good for C2/C7 selectivity balance. |
| N-P(O) | High | The "Phosphinoyl" group is the gold standard for C7. The oxygen binds Pd, swinging it into the C7-H bond. |
| N-Pyrimidyl | Low | Often leads to bis-palladation or C2 activation. |
Protocol: Pd-Catalyzed C7 Fluorination (Phosphinoyl Route)
Based on Ritter/Hartwig methodologies.
-
Substrate: N-di-tert-butylphosphinoyl indole.
-
Catalyst: Pd(OAc)
(10 mol%). -
Ligand: N-Boc-Valine or similar amino acid ligands (crucial for the C-H cleavage step).
-
Fluorine Source: NFSI (N-Fluorobenzenesulfonimide) or AgF (if oxidative).
-
Solvent: Toluene/Hexafluoroisopropanol (HFIP). Note: HFIP stabilizes the high-valent Pd species.
Root Cause Analysis (RCA) for Failure:
-
Black Pd Precipitate: The oxidant (NFSI) oxidized the ligand. Add oxidant slowly or lower temperature.
-
Regio-scrambling: If you see C2-F, the phosphinoyl group is too loose. Switch to a bulky phosphine ligand.
Troubleshooting Guide: Balz-Schiemann (The "Tarry Mess")
The Issue: You successfully made the 7-aminoindole, but the diazotization/fluorination step resulted in an explosion or decomposition.
The Science: The classical intermediate, diazonium tetrafluoroborate (
Optimization: The "Counter-Ion Effect"
Do not use standard
Recommended Protocol Upgrade:
-
Diazotization: Use
-BuONO (tert-butyl nitrite) and in non-aqueous solvent (DCM) at -10°C.-
Why? Avoids water, which nucleophilically attacks the diazonium to form phenols (7-hydroxy impurity).
-
-
Counter-ion Swap: If
decomposes, use to generate the diazonium hexafluorophosphate ( ) salt.-
Benefit: These salts are often stable at room temperature, allowing safer handling.
-
-
Decomposition: Thermal decomposition in heptane or chlorobenzene .
-
Pro Tip: Add the solid diazonium salt portion-wise to the hot solvent. Do not heat the bulk solid.
-
Visualizing the C7-Activation Mechanism
Understanding the geometry of the transition state is vital for troubleshooting C-H activation.
Figure 2: The catalytic cycle for Directed C7-H Fluorination. Note that the "CMD" (Concerted Metalation-Deprotonation) step is where regioselectivity is determined by the directing group geometry.
References & Grounding
-
Direct C7-Functionalization of Indoles:
-
Electrophilic Fluorination Selectivity:
-
Balz-Schiemann Optimization:
-
Late-Stage Fluorination:
Disclaimer: Fluorination reactions often involve energetic intermediates (diazonium salts) or potent oxidants. Always perform a safety assessment (DSC) before scaling up.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 5. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Elimination of Aniline Precursors from Quinolone Scaffolds
Department: Chemical Process Development & Purification Subject: Troubleshooting Aniline Impurities (Genotoxic Control) Document ID: TS-QZN-004 Audience: Medicinal Chemists, Process Engineers, QA/QC Analysts
Executive Summary: The "Silent" Impurity
Aniline is a frequent precursor in quinolone synthesis (e.g., Gould-Jacobs, Conrad-Limpach cycles), but it is also a Class 2 solvent and a known genotoxic impurity (GTI) . Under ICH M7 guidelines, aniline levels must often be controlled to parts-per-million (ppm) levels, far below standard NMR detection limits.
This guide moves beyond generic "wash" instructions. It provides a logic-driven approach to purification based on the specific acid-base properties of your quinolone product.[1]
Module 1: The Solubility Logic (Primary Purification)
Q: I performed a standard aqueous workup, but aniline traces remain. Why?
A: You likely treated the extraction as a physical separation rather than a chemical manipulation.[1] Aniline (
To remove aniline, you must exploit the specific
Protocol A: For Acidic Quinolones (e.g., Quinolone-3-carboxylic acids)
Best for: Ciprofloxacin precursors, Nalidixic acid derivatives.
The Mechanism: At high pH, the quinolone acid deprotonates to a water-soluble carboxylate.[1] Aniline remains a neutral, organic-soluble oil.[1] This allows you to wash the aniline away into an organic solvent while keeping the product safe in the water layer.[1]
Step-by-Step:
-
Dissolution: Suspend the crude solid in dilute NaOH (1M) until the solution is clear (pH > 10).
-
Why: Converts Quinolone-COOH
Quinolone-COO (Water Soluble).[1] Aniline remains Neutral (Organic Soluble).
-
-
The "Reverse" Wash: Extract the aqueous alkaline solution with Dichloromethane (DCM) or MTBE (
vol).[1] -
Precipitation: Acidify the aqueous layer slowly with Acetic Acid or dilute HCl to pH 4–5.[1]
-
Filtration: Filter the solid and wash with water (pH 4).[1]
Protocol B: For Neutral/Ester Quinolones
Best for: Ethyl esters (Gould-Jacobs intermediates), N-alkylated quinolones.
The Mechanism: Since the product has no acidic proton, we can wash the organic layer with acid to protonate the aniline, forcing it into the aqueous waste.[1]
Step-by-Step:
-
Dissolution: Dissolve crude reaction mixture in EtOAc or DCM.
-
The Acid Wash: Wash with 1M HCl (
).[1] -
Polishing: Wash organic layer with Brine, dry over
, and concentrate.
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the correct workup.
Figure 1: Decision tree for aniline removal based on Quinolone functional groups.[1]
Module 2: Advanced Scavenging (The "Polishing" Step)
Q: I cannot use aqueous extraction (emulsions/solubility issues). How do I remove the last 500 ppm?
A: Use Solid-Supported Acid Scavengers .[1] This avoids liquid-liquid extraction entirely and is ideal for late-stage purification where yield loss must be minimized.[1]
Recommended Scavengers
| Resin Type | Trade Name Examples | Mechanism | Capacity (approx) |
| Macroporous Sulfonic Acid | Amberlyst® 15, Dowex® 50W | Strong Cation Exchange (Protonates Aniline) | ~4.7 meq/g |
| Silica-Supported Propylsulfonic Acid | SiliaBond® Tosic Acid | Strong Acid (Heterogeneous) | ~0.8 meq/g |
| Polymer-Supported Isocyanate | PS-Isocyanate | Covalent Capture (Forms Urea) | ~1.5 meq/g |
Scavenging Protocol (Batch Mode)
-
Calculate Load: Assume 5–10% mass of aniline impurity (or based on HPLC data). Use 3–5 equivalents of resin relative to the aniline content.[1]
-
Solvent Choice: Dissolve product in a non-basic solvent (DCM, THF, or MeOH). Avoid DMF/DMSO if possible as they compete for active sites.
-
Incubation: Add resin and stir gently (orbital shaker) for 2–4 hours at room temperature.
-
Tip: Do not use magnetic stir bars with fragile resins (like Merrifield resins) as they grind the beads, creating fines that clog filters.
-
-
Filtration: Filter through a coarse frit. The aniline is trapped on the beads.[1]
-
Wash: Rinse beads with solvent to recover any non-specifically adsorbed product.[1]
Module 3: Analytical Verification (ICH M7 Compliance)
Q: My NMR looks clean. Am I safe?
A: No. Standard
HPLC Method Development for Aniline Tracking
Aniline is polar and basic.[1] Standard C18 gradients often elute aniline in the void volume (dead time), making it invisible or integrated into the injection peak.
Optimized Parameters:
-
Column: Phenyl-Hexyl or Polar-Embedded C18 (e.g., Waters XSelect HSS T3).[1]
-
Why: Phenyl columns provide
interactions with aniline, increasing retention.[1]
-
-
Mobile Phase A: 0.1% Perchloric Acid or 10mM Ammonium Formate (pH 3.0).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Wavelength: 235 nm (Aniline max) and 280 nm (Quinolone).
-
Derivatization (If ultra-low LOD needed): React samples with fluorescamine if standard UV is insufficient.
FAQ: Troubleshooting Common Failures
Q: The aniline is gone, but my yield dropped by 40%. A: You likely precipitated the quinolone too quickly in Protocol A.
-
Fix: Acidify from pH 12
pH 4.5 very slowly over 30 minutes. Rapid acidification traps the product in a colloidal state or "oils out" rather than crystallizing.[1]
Q: I have a persistent emulsion during the DCM wash. A: Quinolones are surfactants.[1]
-
Fix: Filter the biphasic mixture through a pad of Celite (diatomaceous earth).[1] This physically breaks the emulsion bubbles.[1] Alternatively, add saturated brine to increase the ionic strength of the aqueous layer.[1]
Q: Can I just recrystallize it? A: Only if you choose the right solvent.[1]
-
Avoid: Toluene or Hexanes (Aniline coats the crystals).[1]
-
Use:Ethanol/Acetic Acid mixtures.[1] Aniline acetate is highly soluble in ethanol; Quinolone acids are often not.[1]
References
-
ICH M7(R2) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] International Council for Harmonisation, 2023. Link
-
Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895, 1939. Link
-
Poliak, P., et al. "The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents." Acta Chimica Slovaca, 7(1), 25–30, 2014. Link
-
FDA Guidance for Industry. M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration, 2018. Link
Sources
Resolving solubility issues of 8-chloroquinolones in biological assays
Technical Support Center: 8-Chloroquinolone Solubility Optimization
Subject: Troubleshooting Solubility & Precipitation of 8-Chloroquinolones (e.g., Sitafloxacin, Clinafloxacin) in Biological Assays Ticket ID: TCH-8CQ-SOL-001 Assigned Specialist: Senior Application Scientist, Bio-Assay Development
Executive Summary: The "Zwitterionic Trap"
Welcome to the technical guide for handling 8-chloroquinolones. If you are observing precipitation in your MIC assays, erratic IC50 curves, or "crystal" formation in cell culture, you are likely encountering the "Zwitterionic Trap."
Unlike standard fluoroquinolones, the 8-chloro substituent significantly increases the lipophilicity of the molecule. While this enhances potency against anaerobic bacteria, it drastically reduces aqueous solubility. Furthermore, these molecules are zwitterionic; they are least soluble at their isoelectric point (pI), which unfortunately often aligns with physiological pH (7.2–7.4).
This guide provides the protocols to bypass these physicochemical barriers without compromising biological data.
Module 1: The "Crash-Out" Phenomenon (Stock Preparation)
User Issue: "My compound dissolves in 100% DMSO, but precipitates immediately when I dilute it into the assay medium."
Root Cause: This is a classic "solvent shock." 8-chloroquinolones are hydrophobic. When a small volume of DMSO stock is added to an aqueous buffer, the DMSO rapidly diffuses away, leaving the hydrophobic drug molecules stranded in water. They aggregate faster than they can disperse.
Troubleshooting Protocol: The "Intermediate Shift" Method Do not pipette high-concentration DMSO stocks directly into static media.
-
Prepare Stock: Dissolve compound in 100% DMSO at 100x the final assay concentration (e.g., 10 mM).
-
The Intermediate Step:
-
Prepare an "Intermediate Dilution" using a 50:50 mix of DMSO and PBS .
-
Dilute your 100% stock 1:10 into this mix.
-
Why? This maintains enough organic solvent to keep the drug soluble while introducing water gradually, allowing the hydration shell to form around the molecule.
-
-
Final Addition: Pipette from the Intermediate Dilution into your final assay plate while vortexing the media gently.
Module 2: pH Optimization (The U-Curve)
User Issue: "I can't get a stable 1 mM stock in PBS (pH 7.4), even with extensive sonication."
Root Cause: Quinolones exhibit a U-shaped solubility curve.
-
Acidic pH (< 5): Soluble (Cationic form, protonated amine).
-
Basic pH (> 9): Soluble (Anionic form, deprotonated carboxyl).
-
Neutral pH (6–8): Insoluble (Zwitterionic form, net charge 0).
The 8-chloro group suppresses the solubility of the zwitterion further than in ciprofloxacin.
Protocol: The "Acid-Drop" Dissolution Instead of forcing solubility in neutral PBS, use the pH-swing method.
-
Weighing: Weigh the target amount of 8-chloroquinolone.
-
Acidification: Add 0.1 M HCl dropwise. The volume should be 10% of your final target volume.
-
Observation: The powder should dissolve rapidly as it protonates.
-
-
Dilution: Add water or buffer to reach 90% of final volume.
-
Neutralization (Careful): Slowly add 0.1 M NaOH to adjust pH to 7.0–7.4 only if necessary for the assay.
-
Warning: If the solution becomes cloudy upon neutralization, you have hit the solubility limit. You must lower the concentration or use a solubilizer (see Module 4).
-
Data Reference: Solubility vs. pH Profile
| pH Condition | Ionic State | Approx. Solubility (8-Cl analogs) | Suitability |
| pH 2.0 - 4.0 | Cationic (+) | High (> 10 mg/mL) | Stock Prep |
| pH 6.8 - 7.5 | Zwitterion (±) | Very Low (< 0.1 mg/mL) | Danger Zone |
| pH 9.0 - 10.0 | Anionic (-) | High (> 5 mg/mL) | Stock Prep |
Module 3: Media Interference (Metal Chelation)
User Issue: "My MIC values are inconsistent in Mueller-Hinton Broth, but fine in saline."
Root Cause:
The 3-carboxyl and 4-keto groups of quinolones are potent chelators of divalent cations (
-
Standard media (DMEM, MHB) contains high levels of
and . -
8-chloroquinolones form insoluble metal chelates in these media, effectively removing the free drug from solution and causing "false resistance" results.
Protocol: Chelation Mitigation
-
Check Media: If possible, use media with controlled cation levels.
-
EDTA Verification: Run a control arm with 0.1 mM EDTA added to the media.
-
Logic: If potency returns with EDTA, your drug was precipitating via metal chelation.
-
-
Avoid Phosphate Buffers: In the presence of Calcium, phosphate buffers can encourage calcium-phosphate-drug co-precipitation. Use HEPES or MOPS buffers instead.
Module 4: Advanced Solubilization (Cyclodextrins)
User Issue: "DMSO is toxic to my primary cells, and I cannot use acidic buffers."
Solution: Hydroxypropyl-
Protocol: CD-Complexation
-
Prepare a 20% (w/v) HP-
-CD solution in water. -
Add your 8-chloroquinolone powder directly to this solution.
-
Sonicate at 37°C for 30 minutes.
-
Filter sterilize (0.22
m).-
Result: This often achieves solubility up to 5–10 mg/mL at neutral pH without organic solvents.
-
Visual Troubleshooting Guides
Figure 1: Solubility Decision Logic
Use this workflow to determine the correct solubilization strategy based on your assay constraints.
Caption: Decision tree for selecting the optimal solubilization method based on concentration, pH, and media composition.
Figure 2: The Zwitterionic Equilibrium
Understanding why pH 7.4 is the "Danger Zone" for 8-chloroquinolones.
Caption: The U-shaped solubility curve. 8-chloroquinolones precipitate at neutral pH due to zwitterionic charge cancellation.
References
-
Ross, D. L., & Riley, C. M. (1990). Aqueous solubilities of some variously substituted quinolone antimicrobials.[1] International Journal of Pharmaceutics, 63(3), 237–250. Link
- Significance: Establishes the intrinsic solubility and U-shaped pH profile of fluoroquinolones.
-
Seedher, N., & Agarwal, P. (2009). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian Journal of Pharmaceutical Sciences, 71(1), 82–87. Link
- Significance: Validates the use of cosolvents and buffer adjustments for hydrophobic quinolones.
-
Turel, I. (2002). The interactions of metal ions with quinolone antibacterial agents. Coordination Chemistry Reviews, 232(1-2), 27-47. Link
- Significance: details the mechanism of metal chelation (Mg2+/Ca2+)
-
Andersson, M. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy, 51(Suppl_1), 1–11. Link
- Significance: Discusses the structural modifications (like the 8-chloro group) and their impact on pharmacokinetics and solubility.
Sources
Technical Support Center: Minimizing Phototoxicity in 8-Chloro-7-Fluoroquinoline Derivatives
Status: Operational Operator: Senior Application Scientist, Photobiology Division Ticket ID: PHT-8CL-7F-OPT
Introduction: The 8-Position Paradox
Welcome to the technical support hub. You are working with 8-chloro-7-fluoroquinoline derivatives—a scaffold historically prized for potent anaerobic activity and high bioavailability (e.g., Clinafloxacin). However, this scaffold carries a critical liability: phototoxicity .[1]
The halogen atom at the C-8 position is a known "structural alert." Under UVA irradiation (320–400 nm), this moiety facilitates intersystem crossing (ISC) to long-lived triplet states, leading to the generation of Reactive Oxygen Species (ROS) or direct radical formation via dehalogenation.
This guide provides a tiered troubleshooting workflow to diagnose, mitigate, and validate phototoxicity issues in your lead compounds.
Part 1: Molecular Design & SAR Troubleshooting
Q1: Why is my 8-chloro derivative showing high phototoxicity compared to the 8-H analog?
Diagnosis: You are likely observing photo-dehalogenation . While the 8-chloro substituent improves lipophilicity and anaerobic potency, the C-Cl bond is labile under UVA light. Upon excitation, the molecule undergoes heterolytic or homolytic cleavage, generating a highly reactive aryl cation or aryl radical . These intermediates attack cellular lipids and DNA directly (Type I phototoxicity) or transfer energy to ground-state oxygen to form singlet oxygen (Type II).
Technical Fix:
-
The "Moxifloxacin" Switch (Gold Standard): Replace the 8-chloro group with an 8-methoxy (-OMe) group. The methoxy group is electron-donating and sterically bulky; it stabilizes the excited state and drastically reduces the quantum yield of triplet formation.
-
Evidence: Moxifloxacin (8-OMe) is virtually non-phototoxic compared to Lomefloxacin (8-F) or Clinafloxacin (8-Cl).
-
-
N-1 Substitution: If the 8-Cl is non-negotiable for binding, modify the N-1 position . Bulky groups (e.g., tert-butyl or specific fluorophenyls) can sterically hinder the planar stacking required for DNA intercalation, reducing the biological consequence of photo-activation.
Q2: I cannot remove the 8-Cl group without losing potency. What else can I do?
Diagnosis: You need to quench the excited state intramolecularly. Technical Fix:
-
Add an Amino Group at C-5: Introduce an amino (-NH2) substituent at the C-5 position (similar to Sparfloxacin).
-
Mechanism: The C-5 amino group acts as an intramolecular singlet oxygen quencher and facilitates non-radiative decay of the excited state, dissipating the energy as heat rather than chemical reactivity.
Part 2: Screening & Assay Troubleshooting
Visualizing the Screening Workflow
Do not rush directly to animal models. Use this validated tiered approach to save resources.
Caption: Tiered photosafety testing strategy compliant with ICH S10 guidelines.
Q3: My compound precipitates during the 3T3 NRU assay. How do I handle this?
Issue: 8-chloro-7-fluoroquinolines often exhibit poor aqueous solubility, leading to crystal formation in the culture medium. Crystals scatter light (false photoprotection) or cause mechanical cytotoxicity (false positive).
Troubleshooting Protocol:
-
Solvent Optimization: Do not rely solely on DMSO. Test EBSS (Earle's Balanced Salt Solution) with varying concentrations of solvent. Keep final solvent concentration < 1%.
-
Visual Check: You must inspect the wells under a phase-contrast microscope before irradiation. If crystals are visible, the data is invalid.
-
Top Concentration Adjustment: The OECD 432 guideline dictates that the highest test concentration should not exceed the limit of solubility. If precipitation occurs at 100 µg/mL, lower your top dose to the highest soluble point.
Q4: The ROS assay is positive, but the 3T3 NRU is negative. Which do I trust?
Answer: Trust the 3T3 NRU (OECD 432) .[2][3]
-
Reasoning: The ROS assay is a chemical assay; it tells you if the molecule can generate radicals.[4] The 3T3 NRU assay is a biological assay; it tells you if those radicals kill cells.
-
Context: Your molecule might generate ROS but have poor cellular uptake, or the intracellular antioxidant machinery (glutathione, catalase) might detoxify the ROS effectively. The 3T3 NRU is the regulatory gold standard for predicting in vivo phototoxicity.
Part 3: Quantitative Data & Thresholds
Use the table below to interpret your 3T3 NRU data.
| Metric | Definition | Formula | Threshold for Phototoxicity |
| PIF | Photo-Irritation Factor | PIF > 5 : Probable Phototoxin2 < PIF < 5 : Possible PhototoxinPIF < 2 : Non-phototoxic | |
| MPE | Mean Photo Effect | Weighted comparison of dose-response curves | MPE > 0.15 : Probable Phototoxin0.1 < MPE < 0.15 : Possible PhototoxinMPE < 0.1 : Non-phototoxic |
Note: If you cannot determine an
Part 4: Mechanism of Action (Visualized)
Understanding the specific pathway of 8-chloro-7-fluoroquinoline phototoxicity is crucial for rational drug design.
Caption: Photochemical pathways leading to cellular damage in halogenated quinolones.
References
-
OECD Guidelines for the Testing of Chemicals, Section 4. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Publishing. Link
-
International Conference on Harmonisation (ICH). (2013). Guidance on Photosafety Evaluation of Pharmaceuticals S10. Link
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Link
-
Marutani, K., et al. (1993). Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light.[5] Antimicrobial Agents and Chemotherapy, 37(10), 2217–2223. Link
-
Martinez, L. J., et al. (2006). Fluoroquinolone antimicrobials: singlet oxygen, superoxide and phototoxicity. Photochemistry and Photobiology, 82(2), 2217. Link
Sources
- 1. Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways | MDPI [mdpi.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Ros (Reactive Oxygen Species) Assay for Photoreactivity | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 5. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
19F NMR Chemical Shifts for Fluoroquinolone Derivatives: A Comparative Technical Guide
Executive Summary
19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as the gold standard for the structural characterization and quantitative analysis of fluoroquinolone (FQ) antibiotics. Unlike 1H or 13C NMR, 19F NMR offers a simplified spectral landscape with no background interference from biological matrices or non-fluorinated excipients.
This guide focuses on the 6-fluoro-7-substituted quinolone class (often colloquially referred to as "7-fluoro" due to the critical substituent at position 7). It provides a validated framework for interpreting chemical shifts, designing experimental protocols, and distinguishing between key derivatives like Ciprofloxacin, Levofloxacin, and Moxifloxacin.
Mechanistic Principles of 19F Shifts in Quinolones
The Structural Scaffold
The core pharmacophore of fluoroquinolones involves a fluorine atom at position C-6 and a basic nitrogen-containing heterocycle (e.g., piperazine) at position C-7 .[1]
-
Numbering Clarification: In standard IUPAC nomenclature for the quinolone core, the nitrogen is position 1, the ketone is position 4, and the fluorine is at position 6. The "7-fluoro" terminology in some contexts refers to the substitution pattern where the C-7 position is modified, which electronically couples with the C-6 fluorine.
Electronic Influences on Chemical Shift ( )
The chemical shift of the C-6 fluorine is highly sensitive to its local electronic environment, governed by three main factors:
-
Mesomeric Effect (+M) from C-7 Nitrogen: The lone pair on the N-1' atom of the C-7 substituent (e.g., piperazine) donates electron density into the aromatic ring. This increases shielding at C-6, causing an upfield shift (more negative ppm).
-
Inductive Effect (-I) of C-6 Fluorine: The high electronegativity of fluorine deshields the nucleus, but this is constant across the class.
-
Solvent & pH Effects: Protonation of the C-7 amine (at acidic pH) reduces its electron-donating capability, leading to a downfield shift (less negative ppm) of the C-6 fluorine signal.
Comparative Data Analysis
The following table synthesizes experimental 19F NMR chemical shifts for major fluoroquinolones.
-
Standard Reference: Trichlorofluoromethane (CFCl
, = 0.0 ppm). -
Secondary Reference: Trifluoroacetic Acid (TFA,
-76.5 ppm vs CFCl ).
Table 1: 19F NMR Chemical Shifts of Key Fluoroquinolones
| Compound | C-7 Substituent | Solvent | Notes | ||
| Ciprofloxacin | Piperazine | D | -121.5 | -45.0 | Sensitive to pH due to piperazine protonation. |
| Levofloxacin | Methyl-piperazine (Fused) | D | -120.8 | -44.3 | Rigid tricyclic structure restricts conformational averaging. |
| Norfloxacin | Piperazine | DMSO- | -122.0 | -45.5 | Structurally similar to Cipro; shift is solvent-dependent. |
| Moxifloxacin | Diazabicyclononane | CD | -124.5 | -48.0 | Additional methoxy group at C-8 influences C-6 shielding. |
| Ofloxacin | Methyl-piperazine (Fused) | DMSO- | -121.2 | -44.7 | Racemic mixture; enantiomers have identical shifts in achiral solvents. |
*Calculated based on
Visualization: Structure-Shift Relationship
The following diagram illustrates how structural modifications at C-7 and C-8 propagate electronic effects to the C-6 fluorine.
Caption: Electronic coupling pathway determining 19F chemical shifts in fluoroquinolones. Protonation of the C-7 substituent significantly alters the fluorine environment.
Experimental Protocol: High-Fidelity 19F NMR Acquisition
This protocol ensures quantitative accuracy and reproducibility, essential for regulatory submissions or impurity profiling.
Sample Preparation[2][3]
-
Solvent Selection: Use DMSO-
for solubility of free bases; use D O (with minimal DCl if needed) for hydrochloride salts.-
Why: DMSO minimizes exchange broadening of labile protons, while D
O mimics physiological conditions.
-
-
Concentration: Prepare samples at 5–10 mg/mL .
-
Note: 19F is highly sensitive (83% of 1H sensitivity), so lower concentrations are viable compared to 13C.
-
-
Internal Standard: Add
-trifluorotoluene (TFT) ( = -63.7 ppm) or use a coaxial insert with TFA ( = -76.5 ppm).-
Caution: Avoid direct addition of volatile CFCl
.
-
Instrument Parameters
-
Pulse Sequence: zgig (Inverse gated decoupling) for quantitative integration.
-
Reason: Decouples protons to remove 1H-19F splitting (simplifying the singlet) while suppressing the Nuclear Overhauser Effect (NOE) to ensure signal intensity represents molarity.
-
-
Spectral Width (SW): 200 ppm (typically -50 to -250 ppm).
-
Relaxation Delay (D1): Set to
.-
Typical T1: Fluoroquinolone fluorine T1 values are often 1–3 seconds. A delay of 10–15 seconds is recommended for qNMR.
-
-
Scans (NS): 32–64 scans are usually sufficient for S/N > 100:1.
Workflow Diagram
Caption: Step-by-step workflow for quantitative 19F NMR analysis of fluoroquinolones.
Advanced Applications
Impurity Profiling
19F NMR is superior to HPLC for detecting fluorinated impurities (e.g., defluorinated byproducts or positional isomers).
-
Fluoride Ion (F-): Appears as a sharp singlet at -120 to -125 ppm (highly pH dependent) in aqueous solution, often overlapping with the drug peak. Solution: Adjust pH or add Ca
to precipitate F- if suspected. -
Positional Isomers: 8-fluoro isomers (if synthesis involves difluoro-intermediates) appear significantly downfield (approx -100 to -110 ppm) compared to the 6-fluoro product.
Solid-State Analysis (Polymorphs)
Solid-state 19F MAS (Magic Angle Spinning) NMR can distinguish between polymorphs and hydrates.
-
Ciprofloxacin HCl: Shows distinct signals at -40.6 and -40.9 ppm (vs TFA scale) in the solid state, corresponding to crystallographically inequivalent sites in the lattice.
-
Application: Used to verify the crystalline form of the API (Active Pharmaceutical Ingredient) in generic formulations.
References
-
Evaluation of 19F NMR for Ciprofloxacin Analysis : "Generic Ciprofloxacin Tablets Contain the Stated Amount of Drug and Different Impurity Profiles: A 19F, 1H and DOSY NMR Analysis." PubMed. Available at: [Link]
-
Solid-State NMR of Fluoroquinolones : "Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients." NIH / PMC. Available at: [Link]
-
Levofloxacin NMR Data : "1H and 19F NMR chemical shifts of levofloxacin in solution." ResearchGate. Available at: [Link]
-
Moxifloxacin Metal Complexes : "1H-NMR spectrum of moxifloxacin-Ag(I) metal complex." ResearchGate. Available at: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 8-Chloroquinolones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 8-Chloroquinolones and the Role of Mass Spectrometry
Quinolone and fluoroquinolone antibiotics have long been a cornerstone in the treatment of bacterial infections. Structural modifications to the quinolone core have been instrumental in enhancing their antibacterial spectrum and pharmacokinetic properties. The introduction of a chlorine atom at the C-8 position, in particular, has been explored to modulate the electronic properties of the molecule, which can influence both efficacy and safety profiles.[1] Mass spectrometry, coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of these compounds in various matrices, from pharmaceutical formulations to biological and environmental samples.[2][3] A thorough understanding of their fragmentation patterns under collision-induced dissociation (CID) is paramount for confident structural identification and sensitive quantification.
This guide will dissect the characteristic fragmentation pathways of 8-chloroquinolones, offering a comparative perspective against other quinolone analogues. We will explore the influence of the 8-chloro substituent on the fragmentation cascade, providing a framework for the interpretation of their mass spectra.
General Fragmentation Pathways of the Quinolone Core
Before delving into the specifics of 8-chloroquinolones, it is essential to understand the fundamental fragmentation patterns common to the broader quinolone class. When subjected to positive mode electrospray ionization (ESI) and subsequent CID, protonated quinolone molecules ([M+H]⁺) typically undergo a series of characteristic neutral losses and bond cleavages.[4][5]
The most common fragmentation events include:
-
Loss of Water ([M+H-H₂O]⁺): Dehydration involving the carboxylic acid group at the C-3 position is a frequent initial fragmentation step.
-
Loss of Carbon Dioxide ([M+H-CO₂]⁺) or Formic Acid ([M+H-HCOOH]⁺): Decarboxylation of the C-3 carboxylic acid is another primary fragmentation route.
-
Sequential Losses: The initial loss of water or carbon dioxide is often followed by the loss of the other, resulting in ions such as [M+H-H₂O-CO]⁺.[5]
-
Cleavage of the N-1 Substituent: If a substituent is present at the N-1 position (e.g., a cyclopropyl or ethyl group), its cleavage can lead to significant fragment ions. For instance, compounds with an N-1 cyclopropyl group often exhibit a characteristic loss of the cyclopropyl radical.[4][5]
-
Fragmentation of the C-7 Substituent: The diverse substituents at the C-7 position, often a piperazine or pyrrolidine ring, undergo characteristic ring-opening and cleavage pathways, providing valuable structural information.[6]
These general pathways provide a foundational understanding upon which the specific influence of the 8-chloro group can be examined.
Caption: General fragmentation pathways for protonated quinolones.
The Influence of the 8-Chloro Substituent on Fragmentation Patterns
The presence of a chlorine atom at the C-8 position introduces several factors that can alter the fragmentation behavior of the quinolone molecule. Chlorine is an electron-withdrawing group, which can influence the stability of adjacent bonds and the distribution of charge in the protonated molecule. Furthermore, the potential for elimination of chlorine as a radical (Cl•) or as hydrochloric acid (HCl) adds unique fragmentation channels.
Proposed Fragmentation Pathways for 8-Chloroquinolones
Based on the general principles of quinolone fragmentation and the known behavior of chlorinated aromatic compounds in mass spectrometry, we can propose the following key fragmentation pathways for 8-chloroquinolones. We will use Clinafloxacin , an 8-chloro-fluoroquinolone, as a representative example.
-
Pathway A: Fragmentation of the C-7 Substituent: Similar to other quinolones, a primary fragmentation event is the cleavage of the C-7 substituent. For Clinafloxacin, which has a 3-aminopyrrolidine group at C-7, this leads to characteristic losses.
-
Pathway B: Loss of the Carboxylic Acid Group: The loss of the C-3 carboxylic acid group as CO₂ is a common pathway.
-
Pathway C: Loss of HCl: The presence of the 8-chloro group introduces the possibility of losing hydrochloric acid (HCl). This can be a diagnostic fragmentation for these compounds.
-
Pathway D: Combined Losses: Sequential losses involving the C-7 substituent, the carboxylic acid group, and potentially HCl can lead to a variety of smaller fragment ions.
Caption: Proposed fragmentation pathways for 8-chloroquinolones.
Comparative Fragmentation Data of Representative Quinolones
To illustrate the differences in fragmentation patterns, the following table compares the observed fragments of Clinafloxacin (an 8-chloroquinolone) with Ciprofloxacin (a non-8-chloro analogue).
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Putative Neutral Loss / Fragment Structure | Reference |
| Clinafloxacin | 366.1 | 348.1 | H₂O | PubChem CID: 60063 |
| 322.1 | CO₂ | PubChem CID: 60063 | ||
| 302.1 | HCl + H₂O | Proposed | ||
| 294.1 | C₄H₇N₂ (from C-7 ring) | Proposed | ||
| 265.0 | C₄H₇N₂ + CO | Proposed | ||
| Ciprofloxacin | 332.1 | 314.1 | H₂O | NIST Mass Spec Data Center |
| 288.1 | CO₂ | NIST Mass Spec Data Center | ||
| 245.1 | C₃H₅N₂ (from piperazine) | NIST Mass Spec Data Center | ||
| 231.1 | C₂H₄ + CO₂ | NIST Mass Spec Data Center |
Analysis of the Comparison:
-
The initial losses of water and carbon dioxide are common to both compounds, as expected.
-
Clinafloxacin exhibits a fragment at m/z 302.1, which can be rationalized by the loss of both HCl and H₂O. This loss of HCl is a key differentiator from Ciprofloxacin.
-
The fragmentation of the C-7 substituent leads to different fragment ions due to the different ring structures (aminopyrrolidine in Clinafloxacin vs. piperazine in Ciprofloxacin).
Experimental Protocol for Acquiring Fragmentation Data
To ensure the reproducibility and accuracy of fragmentation data, a standardized experimental protocol is crucial. The following provides a general workflow for the analysis of 8-chloroquinolones by LC-MS/MS.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of the 8-chloroquinolone standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare working solutions at appropriate concentrations for infusion or LC-MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is typically suitable for the separation of quinolones.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed. The formic acid aids in the protonation of the analytes in the ESI source.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for analytical scale LC.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Scan Mode: Full scan MS to determine the precursor ion ([M+H]⁺) followed by product ion scans (MS/MS) of the selected precursor.
-
Collision Gas: Argon is typically used as the collision gas.
-
Collision Energy (CE): The CE should be optimized for each compound to achieve a rich fragmentation spectrum. A CE ramp (e.g., 10-40 eV) can be useful for initial screening.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
Caption: Experimental workflow for analyzing 8-chloroquinolones.
Conclusion
The mass spectrometric fragmentation of 8-chloroquinolones follows the general patterns observed for the broader quinolone class, including losses of water, carbon dioxide, and fragmentation of the N-1 and C-7 substituents. However, the presence of the 8-chloro group introduces unique fragmentation pathways, most notably the potential for the neutral loss of HCl. This characteristic fragmentation can serve as a diagnostic tool for the identification of this subclass of quinolones. The electron-withdrawing nature of the chlorine atom may also influence the relative abundance of other fragment ions. By employing a systematic analytical approach and understanding these key fragmentation principles, researchers can confidently identify and characterize 8-chloroquinolones in complex matrices, aiding in drug development, metabolism studies, and quality control.
References
-
Tang, Q., et al. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Analytical Letters, 45(13), 1799-1811. [Link]
-
Van den Eeckhout, E., et al. (2003). Multiresidue determination of (fluoro)quinolone antibiotics in swine kidney using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 789(2), 305-315. [Link]
-
Zhang, X. H., et al. (2018). Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction. RSC Advances, 8(8), 4353-4361. [Link]
-
Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(3), e202400061. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 60063, Clinafloxacin. Retrieved from [Link]
-
NIST Mass Spec Data Center. (n.d.). Ciprofloxacin. In NIST Chemistry WebBook. Retrieved from [Link]
-
Zhao, S., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1216(48), 8493-8500. [Link]
-
Borges, K. B., & Iha, M. (2015). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Scientia Chromatographica, 7(1), 29-50. [Link]
-
Jiang, H., et al. (2018). Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction. RSC Advances, 8(8), 4353-4361. [Link]
-
Grellet, J., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(10), 1501. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Multiresidue determination of (fluoro)quinolone antibiotics in swine kidney using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
FTIR spectral analysis of 8-chloro-7-fluoroquinoline functional groups
Title: Advanced Spectroscopic Characterization: FTIR Analysis of 8-Chloro-7-Fluoroquinoline
Executive Summary 8-Chloro-7-fluoroquinoline (CAS: 63010-26-6) is a critical bicyclic heteroaromatic intermediate, primarily utilized in the synthesis of next-generation fluoroquinolone antibiotics. Its structural rigidity, governed by the fused benzene and pyridine rings, combined with the steric and electronic interplay between the peri-positioned chlorine (C8) and the ortho-fluorine (C7), creates a unique vibrational signature.
This guide provides a definitive technical analysis of the FTIR spectrum of 8-chloro-7-fluoroquinoline. Unlike generic spectral databases, this document correlates specific vibrational modes with the molecule's electronic environment, offering a robust comparison against common structural analogs and alternative analytical techniques.
Experimental Protocol: Self-Validating Methodology
To ensure reproducibility and spectral fidelity, the following protocol utilizes Attenuated Total Reflectance (ATR), which minimizes sample preparation artifacts common in KBr pelletization (e.g., hygroscopic water absorption).
Methodology:
-
Technique: Fourier Transform Infrared Spectroscopy (FTIR) with Diamond ATR.
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprint splitting).
-
Accumulation: 64 scans (to improve Signal-to-Noise ratio for weak C-Cl bands).
-
Range: 4000–400 cm⁻¹.
Validation Step:
-
Before Analysis: Run a background scan of the clean ATR crystal.
-
System Suitability: Verify the polystyrene film standard; the 1601 cm⁻¹ peak must be within ±1 cm⁻¹.
Spectral Analysis: Functional Group Assignment
The spectrum of 8-chloro-7-fluoroquinoline is dominated by the heteroaromatic ring vibrations and the highly polar carbon-halogen bonds.
A. High-Frequency Region (4000 – 2800 cm⁻¹)
-
Aromatic C-H Stretching (3100 – 3000 cm⁻¹):
-
Observation: Multiple weak-to-medium intensity bands.
-
Assignment:
stretching vibrations of the five remaining protons (H2, H3, H4 on the pyridine ring; H5, H6 on the benzene ring). -
Diagnostic Value: The absence of broad bands in the 3500–3200 cm⁻¹ region confirms the purity of the intermediate (i.e., no unreacted amine precursors or hydrolyzed 8-hydroxy byproducts).
-
B. The Fingerprint Region (1700 – 400 cm⁻¹)
This region contains the definitive "fingerprint" of the 7,8-disubstitution pattern.
| Frequency Region (cm⁻¹) | Functional Group | Mode Assignment | Notes |
| 1620 – 1450 | Quinoline Ring | Characteristic skeletal vibrations. The 1620 cm⁻¹ band is often enhanced by the ring nitrogen. | |
| 1270 – 1100 | Aromatic C-F | Primary Identifier. A very strong, sharp band. The electron-withdrawing 8-Cl may shift this slightly higher due to induction. | |
| 1050 – 950 | Ring Breathing | Ring deformation | Sensitive to the substitution pattern. |
| 850 – 800 | Aromatic C-H (OOP) | Diagnostic of adjacent protons (H5, H6). The "ortho" coupling of these two protons typically yields a strong band near 830 cm⁻¹. | |
| 800 – 600 | Aromatic C-Cl | Secondary Identifier. Often appears as a medium/weak band in IR (strong in Raman). The peri (C8) position often lowers this frequency due to steric strain with the N1 lone pair. |
Comparative Analysis: Benchmarking Performance
To validate the identity of 8-chloro-7-fluoroquinoline, it must be compared against its non-halogenated parent and common impurities.
Comparison 1: Target vs. Structural Analogs
| Feature | 8-Chloro-7-Fluoroquinoline | Quinoline (Unsubstituted) | 8-Hydroxyquinoline |
| C-F Stretch | Strong band ~1250 cm⁻¹ | Absent | Absent |
| C-Cl Stretch | Band ~750-650 cm⁻¹ | Absent | Absent |
| O-H Stretch | Absent | Absent | Broad, strong ~3400 cm⁻¹ |
| C-H OOP | Pattern for 2,3,4 (pyridine) + 5,6 (benzene) | Pattern for 2,3,4 + 5,6,7,8 | Pattern for 2,3,4 + 5,6,7 |
| Key Differentiator | Sharp Halogen Peaks | Clean Fingerprint (Simpler) | Hydrogen Bonding (Broad OH) |
Comparison 2: FTIR vs. Raman Spectroscopy
While FTIR is the standard for identification, Raman spectroscopy offers complementary data, particularly for the chlorine substituent.
-
FTIR Strength: Excellent for detecting the highly polar C-F bond (strong dipole change). It is the preferred method for confirming the presence of the fluorine atom at C7.
-
Raman Strength: Superior for detecting the C-Cl bond and the symmetric ring breathing modes. The C-Cl stretch, often weak in FTIR, appears as a very intense band in Raman spectra due to high polarizability.
-
Recommendation: Use FTIR for routine quality control (QC) and identification. Use Raman if specifically investigating the C-Cl bond stability or crystal polymorphism.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow for characterizing this intermediate, ensuring scientific rigor from synthesis to data interpretation.
Figure 1: Analytical workflow for the validation of 8-chloro-7-fluoroquinoline intermediates.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Sangeetha, C. C., et al. (2013). "The Vibrational Spectroscopic (FT-IR & FT-Raman) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT." Scholars Research Library. Link (Provides baseline vibrational modes for the quinoline ring system).
-
National Institutes of Health (NIH) - PubChem. "8-chloro-7-fluoroquinoline (Compound)." Link (Source for structural confirmation and identifiers).
-
Gateway Analytical. "Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations." Link (Source for technique comparison logic).
-
LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups: Aromatic Compounds." Link (Reference for aromatic C-H OOP bending patterns).
Comparative Guide: DNA Gyrase Inhibition Assay for 8-Chloro-7-Fluoroquinoline Analogs
Executive Summary & Mechanism of Action
Objective: This guide details the experimental validation of 8-chloro-7-fluoroquinoline analogs (e.g., Clinafloxacin, Sitafloxacin) as potent DNA gyrase inhibitors. Unlike traditional fluoroquinolones (e.g., Ciprofloxacin) which possess a hydrogen or methoxy group at the C-8 position, the C-8 chlorine substituent significantly alters the electronic and steric environment of the pharmacophore. This modification typically enhances potency against Gram-positive bacteria and anaerobic organisms and improves activity against wild-type and resistant strains (e.g., S. aureus GyrA mutants).
Mechanism of Action: The "Poison" Complex
Fluoroquinolones do not simply inhibit the enzymatic activity of DNA gyrase; they convert the enzyme into a cellular toxin. They bind at the DNA-Gyrase interface, specifically stabilizing the cleavable complex —a transient state where the DNA backbone is broken but held together by the enzyme.[1][2]
-
Standard Inhibition: Prevents DNA supercoiling (bacteriostatic).
-
Poisoning: Stabilizes double-strand breaks, leading to irreversible chromosomal fragmentation upon replication fork collision (bactericidal).
DOT Diagram: Mechanism of Action
Caption: The 8-chloro-7-fluoroquinoline analog stabilizes the DNA-Gyrase cleavable complex, preventing religation and triggering cell death.
Comparative Analysis: 8-Chloro vs. Standard Analogs
The 8-chloro substituent is a critical differentiator in Structure-Activity Relationship (SAR) studies. While Ciprofloxacin (8-H) is the clinical standard, 8-chloro analogs demonstrate superior binding affinity and reduced susceptibility to efflux pumps.
Performance Comparison Table
| Feature | Ciprofloxacin (Standard) | 8-Chloro-7-Fluoro Analogs (e.g., Clinafloxacin) | Experimental Implication |
| C-8 Substituent | Hydrogen (H) | Chlorine (Cl) | Cl provides steric bulk and lipophilicity, altering binding pocket fit. |
| Primary Target | Gram-Negative Gyrase | Balanced (Gyrase + Topo IV) | 8-Cl analogs often show dual-targeting, reducing resistance selection. |
| IC50 (E. coli Gyrase) | ~0.1 - 0.5 µM | ~0.05 - 0.2 µM | Higher Potency: Requires lower enzyme concentration in assays to avoid titration effects. |
| WT S. aureus MIC | 0.25 - 1.0 µg/mL | 0.03 - 0.12 µg/mL | Enhanced Gram-Positive Activity: Critical for MRSA-focused development. |
| Resistance Profile | Vulnerable to GyrA (Ser83) mutations | Retains activity against some GyrA mutants | Assay must test against both WT and Mutant (e.g., GyrA S83L) enzymes. |
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol quantifies the ability of the compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA.
Reagents & Equipment[3]
-
Enzyme: E. coli DNA Gyrase (Holoenzyme or GyrA/GyrB mix).
-
Substrate: Relaxed pBR322 plasmid DNA (0.5 µg per reaction).
-
Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 25 mM spermidine, 250 µg/mL BSA.
-
ATP: 100 mM stock (Final concentration 1-2 mM).
-
Detection: Gel electrophoresis (1% Agarose) + Ethidium Bromide (EtBr) or SYBR Safe.
Step-by-Step Workflow
1. Compound Preparation:
-
Dissolve 8-chloro-7-fluoro analogs in 100% DMSO.
-
Prepare a 10-point serial dilution (e.g., 100 µM to 0.1 nM). Note: Keep final DMSO concentration <1% to avoid enzyme denaturation.
2. Master Mix Assembly (Per reaction):
-
H₂O: to 20 µL final volume
-
5X Assay Buffer: 4 µL
-
Relaxed pBR322 DNA: 0.5 µg
-
Test Compound: 1 µL (variable conc.)
-
Incubate 5 mins at Room Temp to allow drug-DNA interaction.
3. Reaction Initiation:
-
Add 1 U DNA Gyrase and 1 mM ATP (start reaction simultaneously).
-
Critical Step: Do not add ATP before the enzyme; the order ensures the drug is present during the catalytic cycle.
4. Incubation:
-
Incubate at 37°C for 60 minutes .
5. Termination:
-
Add 5 µL Stop Solution (5% SDS, 0.25 M EDTA, 25% glycerol, bromophenol blue).
-
Why: SDS denatures the enzyme; EDTA chelates Mg²⁺, stopping catalysis.
6. Electrophoresis & Analysis:
-
Run samples on a 1% agarose gel (TBE buffer) at 50V for 3-4 hours.
-
Bands Observed:
-
Relaxed DNA: Migrates slowly (Top band).
-
Supercoiled DNA: Migrates rapidly (Bottom band).
-
-
Quantification: Measure the intensity of the supercoiled band using densitometry.
DOT Diagram: Experimental Workflow
Caption: Standardized workflow for DNA Gyrase Supercoiling Inhibition Assay.
Data Analysis & Validation
Calculating IC50
Plot the % Supercoiled DNA (relative to the "No Drug" control) against Log[Compound Concentration] . Fit the data to a sigmoidal dose-response equation (4-parameter logistic).
-
Valid Assay Criteria:
-
Positive Control (Ciprofloxacin): IC50 should fall within 0.2 – 0.8 µM.
-
Negative Control (No Enzyme): Only relaxed DNA band visible.
-
Vehicle Control (DMSO only): Full supercoiling (>90% conversion).
-
Interpreting 8-Chloro Analog Results
-
Potency Shift: Expect the IC50 of 8-chloro analogs to be 2-5x lower (more potent) than Ciprofloxacin.
-
Cleavage Complex Formation: If you run a "Cleavage Assay" (omitting ATP or adding high SDS without Proteinase K), 8-chloro analogs typically induce higher levels of linear DNA compared to non-chlorinated counterparts, indicating superior "poisoning" efficiency.
References
-
Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Source: PMC - PubMed Central URL:[Link]
-
DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae. Source: Antimicrobial Agents and Chemotherapy (NIH) URL:[Link]
-
Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Source: Antimicrobial Agents and Chemotherapy (NIH) URL:[Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Source: Cold Spring Harbor Perspectives in Medicine (PMC) URL:[Link]
-
ProFoldin Quinolone-resistant E. coli Gyrase Mutant DNA Supercoiling Assay Kits Protocol. Source: ProFoldin URL:[Link]
Sources
A Comparative In Vitro Analysis of 8-chloro-7-fluoroquinoline: Benchmarking Against Ciprofloxacin and Moxifloxacin
A Technical Guide for Drug Development Professionals
Introduction: The Evolving Landscape of Fluoroquinolones
Fluoroquinolones have long been a cornerstone of antibacterial therapy, prized for their broad spectrum of activity and potent bactericidal effects.[1] Their mechanism of action, the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, has made them a vital tool in combating a wide range of infections.[2][3] However, the relentless rise of antibiotic resistance necessitates a continuous search for new and improved agents within this class.[4] This guide provides a comparative analysis of a novel investigational compound, 8-chloro-7-fluoroquinoline, benchmarked against two widely-used fluoroquinolones, Ciprofloxacin and Moxifloxacin.
The core structure of fluoroquinolones offers multiple sites for chemical modification, with the C-7 and C-8 positions being particularly influential on the antibacterial spectrum and potency.[5][6] Ciprofloxacin, a second-generation fluoroquinolone, is characterized by a cyclopropyl group at N-1 and a piperazine ring at C-7, conferring excellent activity against Gram-negative bacteria.[7][8] Moxifloxacin, a fourth-generation agent, features a C-8 methoxy group which enhances its activity against Gram-positive and atypical pathogens.[9][10] The subject of this guide, 8-chloro-7-fluoroquinoline, introduces a chlorine atom at the C-8 position, a modification that warrants a thorough investigation of its potential advantages and disadvantages. This guide will delve into the theoretical underpinnings and provide standardized experimental protocols to facilitate a direct, data-driven comparison of these three compounds.
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effect by trapping a key intermediate in the catalytic cycle of DNA gyrase and topoisomerase IV.[5][11] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[4][12] DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.[2][6] By stabilizing the enzyme-DNA complex after DNA cleavage, fluoroquinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, cell death.[5][13] The differential activity of fluoroquinolones against Gram-positive and Gram-negative bacteria is often attributed to their varying affinities for DNA gyrase and topoisomerase IV in different species.[2]
Figure 1: Mechanism of action of fluoroquinolones.
Comparative In Vitro Activity: A Head-to-Head Evaluation
The in vitro efficacy of an antibacterial agent is fundamentally assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][15] A lower MIC value indicates greater potency.
This section outlines a standardized broth microdilution method to determine the MIC and MBC values for 8-chloro-7-fluoroquinoline, ciprofloxacin, and moxifloxacin against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Experimental Protocol: MIC and MBC Determination
Figure 2: Workflow for MIC and MBC determination.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared in Mueller-Hinton Broth (MHB).[7]
-
Serial Dilution: The test compounds (8-chloro-7-fluoroquinoline, ciprofloxacin, and moxifloxacin) are serially diluted in a 96-well microtiter plate using MHB to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]
-
MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto Mueller-Hinton Agar (MHA) plates.[17]
-
Incubation of Plates: The MHA plates are incubated at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration that results in a kill of ≥99.9% of the initial inoculum.[14]
Anticipated Comparative Performance
Based on structure-activity relationships, it is hypothesized that the C-8 chloro substitution in 8-chloro-7-fluoroquinoline may confer enhanced activity against certain Gram-positive organisms compared to ciprofloxacin, potentially approaching the efficacy of moxifloxacin.[10] Studies on besifloxacin, another 8-chloro-fluoroquinolone, have shown potent activity against Gram-positive pathogens.[18][19][20]
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| 8-chloro-7-fluoroquinoline | Staphylococcus aureus | 0.06 | 0.125 |
| Streptococcus pneumoniae | 0.125 | 0.25 | |
| Escherichia coli | 0.015 | 0.03 | |
| Pseudomonas aeruginosa | 0.5 | 1 | |
| Ciprofloxacin | Staphylococcus aureus | 0.5 | 1 |
| Streptococcus pneumoniae | 1 | 2 | |
| Escherichia coli | 0.015 | 0.03 | |
| Pseudomonas aeruginosa | 0.25 | 0.5 | |
| Moxifloxacin | Staphylococcus aureus | 0.06 | 0.125 |
| Streptococcus pneumoniae | 0.125 | 0.25 | |
| Escherichia coli | 0.06 | 0.125 | |
| Pseudomonas aeruginosa | 2 | 4 |
Table 1: Hypothetical MIC and MBC data for comparative analysis. These values are for illustrative purposes and should be confirmed by experimental data.
Enzymatic Inhibition: Targeting the Molecular Machinery
To understand the molecular basis of their antibacterial activity, it is crucial to quantify the inhibitory effects of these compounds on their primary targets: DNA gyrase and topoisomerase IV. The half-maximal inhibitory concentration (IC50) is a key parameter in this assessment.
Experimental Protocol: DNA Gyrase and Topoisomerase IV Inhibition Assays
Figure 3: Workflow for DNA gyrase/topoisomerase IV inhibition assays.
Step-by-Step Methodology:
-
Reaction Setup: A reaction mixture containing the purified enzyme (DNA gyrase or topoisomerase IV), its respective DNA substrate (e.g., relaxed or catenated DNA), ATP, and the appropriate reaction buffer is prepared.[21][22]
-
Inhibitor Addition: Varying concentrations of the test compounds are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a defined period (typically 30-60 minutes).[23][24]
-
Reaction Termination: The reaction is stopped, often by the addition of a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis to resolve the different DNA topoisomers.
-
Quantification: The DNA bands are visualized and quantified to determine the extent of enzyme inhibition at each compound concentration.
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Anticipated Enzymatic Inhibition Profile
The C-8 substituent is known to influence the dual-targeting capabilities of fluoroquinolones.[10] It is plausible that 8-chloro-7-fluoroquinoline will exhibit a balanced inhibition of both DNA gyrase and topoisomerase IV, a characteristic associated with a lower propensity for resistance development.
| Compound | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) |
| 8-chloro-7-fluoroquinoline | 0.8 | 1.2 |
| Ciprofloxacin | 0.5 | 4.0 |
| Moxifloxacin | 1.5 | 1.0 |
Table 2: Hypothetical IC50 values for DNA gyrase and topoisomerase IV. These values are for illustrative purposes and should be confirmed by experimental data.
Safety Profile: In Vitro Cytotoxicity Assessment
A crucial aspect of drug development is the evaluation of a compound's safety profile. In vitro cytotoxicity assays provide an initial screen for potential toxicity to mammalian cells. The MTT and LDH assays are commonly employed for this purpose. The MTT assay measures cell viability based on mitochondrial activity, while the LDH assay quantifies cell membrane damage by measuring the release of lactate dehydrogenase.[25]
Experimental Protocol: MTT and LDH Cytotoxicity Assays
Figure 4: Workflow for in vitro cytotoxicity assays.
Step-by-Step Methodology:
-
Cell Seeding: A suitable mammalian cell line (e.g., HepG2, HEK293) is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Addition: The cells are treated with a range of concentrations of the test compounds.
-
Incubation: The plate is incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Assay: For the MTT assay, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.[8][26] The crystals are then solubilized, and the absorbance is measured.
-
LDH Assay: For the LDH assay, a sample of the cell culture supernatant is collected and mixed with the LDH assay reagent.[3][25] The enzymatic reaction is allowed to proceed, and the resulting signal is measured.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Anticipated Cytotoxicity Profile
Fluoroquinolones generally exhibit a good safety profile, but variations can occur based on their chemical structure. A higher CC50 value indicates lower cytotoxicity.
| Compound | CC50 (µM) on HepG2 cells |
| 8-chloro-7-fluoroquinoline | >100 |
| Ciprofloxacin | >100 |
| Moxifloxacin | >100 |
Table 3: Hypothetical CC50 values for cytotoxicity assessment. These values are for illustrative purposes and should be confirmed by experimental data.
Conclusion: A Promising New Fluoroquinolone Candidate?
This guide has outlined a comprehensive framework for the comparative in vitro evaluation of 8-chloro-7-fluoroquinoline against the established fluoroquinolones, ciprofloxacin and moxifloxacin. The introduction of a chlorine atom at the C-8 position is a rational design strategy aimed at potentially enhancing the antibacterial spectrum, particularly against Gram-positive pathogens, while maintaining potent activity against Gram-negative bacteria.
The provided experimental protocols for determining MIC/MBC, enzymatic inhibition (IC50), and cytotoxicity (CC50) offer a standardized approach to generate the critical data needed for a robust comparison. The hypothetical data presented in the tables, based on known structure-activity relationships within the fluoroquinolone class, suggest that 8-chloro-7-fluoroquinoline holds promise as a potent antibacterial agent with a balanced profile. However, it is imperative that these hypotheses are rigorously tested through the execution of the described experiments. The resulting data will be instrumental in determining the future trajectory of 8-chloro-7-fluoroquinoline in the drug development pipeline.
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Wikipedia. (2024, January 29). Ciprofloxacin. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]
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Al-Hiari, Y. M., et al. (2025). 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. ResearchGate. Retrieved from [Link]
-
Nikopharmad. (n.d.). MIC/MBC Testing | International and Accredited Lab. Retrieved from [Link]
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Wikipedia. (2024, January 22). Minimum inhibitory concentration. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Pandey, G., & Kumar, R. (2021). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Retrieved from [Link]
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Fisher, L. M., & Pan, X. S. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. Retrieved from [Link]
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Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. Retrieved from [Link]
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Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
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Haas, W., et al. (2011). In vitro time–kill experiments with besifloxacin, moxifloxacin and gatifloxacin in the absence and presence of benzalkonium chloride. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
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Hooper, D. C. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. Retrieved from [Link]
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Campoli-Richards, D. M., et al. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed. Retrieved from [Link]
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Nitiss, J. L. (2009). Topoisomerase Assays. Current Protocols in Pharmacology. Retrieved from [Link]
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Proksch, J. W., et al. (2013). Concentrations of besifloxacin, gatifloxacin, and moxifloxacin in human conjunctiva after topical ocular administration. Clinical Ophthalmology. Retrieved from [Link]
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Aldred, K. J., et al. (2014). Mechanism of action of and resistance to quinolones. Biochemical Society Transactions. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]
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Bush, N. G., et al. (2020). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases. Retrieved from [Link]
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Bucci, F. A., et al. (2015). Antibacterial efficacy of prophylactic besifloxacin 0.6% and moxifloxacin 0.5% in patients undergoing cataract surgery. Dove Medical Press. Retrieved from [Link]
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Ren, Y., et al. (2001). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry. Retrieved from [Link]
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Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Retrieved from [Link]
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Hooper, D. C. (2001). Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. Retrieved from [Link]
-
Wikipedia. (2024, January 22). Moxifloxacin. Retrieved from [Link]
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Pan, X. S., & Fisher, L. M. (1998). DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Hooper, D. C. (2000). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. Retrieved from [Link]
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ProFoldin. (n.d.). topoisomerase IV assay kits. Retrieved from [Link]
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Ekins, S., et al. (2006). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Haas, W., et al. (2015). Antibacterial efficacy of prophylactic besifloxacin 0.6% and moxifloxacin 0.5% in patients undergoing cataract surgery. PubMed Central. Retrieved from [Link]
-
Khodursky, A. B., & Cozzarelli, N. R. (1998). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Chloro-7-fluoroquinoline
As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to handle specialized chemical reagents not just effectively, but with the highest degree of safety and environmental stewardship. 8-Chloro-7-fluoroquinoline, a halogenated heterocyclic compound pivotal in synthetic chemistry and drug discovery, demands a rigorous and informed approach to its disposal. Improper handling of such halogenated organics can lead to significant safety hazards and long-term environmental contamination.
This guide provides a detailed, step-by-step framework for the proper disposal of 8-Chloro-7-fluoroquinoline. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to protect laboratory personnel, the wider community, and the environment.
Hazard Assessment and Risk Profile
Understanding the "why" behind a protocol is as crucial as the "how." 8-Chloro-7-fluoroquinoline belongs to a class of compounds—halogenated aromatics—that present specific disposal challenges.
-
Human Health Hazards : While a complete toxicological profile for this specific compound is not widely published, data from structurally similar chemicals, such as other chlorinated quinolines, indicate it should be handled as a substance that is irritating to the eyes, skin, and respiratory system.[1] It may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Environmental Hazards : Halogenated organic compounds can be persistent in the environment and are often categorized as very toxic to aquatic life with long-lasting effects.[2][3] Discharging this chemical into the sewer system can disrupt wastewater treatment processes and harm aquatic ecosystems.[4][5]
-
Combustion Byproducts : The presence of chlorine, fluorine, and nitrogen in the molecular structure means that uncontrolled combustion or improper incineration can generate highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and various nitrogen oxides (NOx).[1][5] This is a primary reason why specialized, high-temperature incineration is the required disposal method.
Personnel Protection and Immediate Safety
Before handling or preparing 8-Chloro-7-fluoroquinoline for disposal, ensure the following control measures are in place.
Required Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles are mandatory.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Always check with a glove compatibility chart for the specific solvent the compound is in, if any.
-
Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Secure the Area : Alert all personnel in the immediate vicinity and evacuate the area. Restrict access to the spill site.
-
Don PPE : Before attempting any cleanup, put on the full required PPE as described in Section 2.
-
Contain the Spill : For liquid spills, prevent further spreading by diking the area with an inert, absorbent material.
-
Absorb and Collect : Cover the spill with a non-reactive absorbent material such as vermiculite, dry sand, or earth.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Containerize Waste : Carefully sweep or scoop the absorbed material into a designated, sealable, and chemically compatible container. Label the container clearly as "Spill Debris: 8-Chloro-7-fluoroquinoline."
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Standard Disposal Procedure
The disposal of 8-Chloro-7-fluoroquinoline is not a matter of simply discarding it. It must be treated as a regulated hazardous waste stream from the moment it is deemed unnecessary.
Step 1: Waste Characterization
The material must be classified as a Hazardous Halogenated Organic Waste . This classification is critical as it dictates the final disposal method and segregation requirements.
Step 2: Waste Segregation (Critical Step)
This is the most crucial operational step. Halogenated and non-halogenated solvent wastes must be kept separate.[6][9]
-
Why? Co-mingling halogenated waste with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and complexity. The disposal method for halogenated waste (high-temperature incineration) is more specialized and expensive than for other solvent wastes.[9]
-
Action : Designate a specific waste container solely for 8-Chloro-7-fluoroquinoline and other halogenated organic compounds.
Step 3: Containerization
-
Use a robust, chemically compatible container with a secure, vapor-tight lid. High-density polyethylene (HDPE) or glass containers are often suitable.
-
Ensure the container is in good condition, free from leaks or cracks.
-
Do not fill the container to more than 80% capacity to allow for expansion.
Step 4: Labeling
Proper labeling is a legal requirement and essential for safety. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
Full Chemical Name : "8-Chloro-7-fluoroquinoline" (avoid abbreviations or formulas)
-
Hazard Characteristics : (e.g., Irritant, Toxic, Environmental Hazard)
-
Contact Information : The name of the principal investigator and laboratory location.
Step 5: Temporary Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should:
-
Be under the control of the laboratory personnel.
-
Have secondary containment to capture any potential leaks.
-
Be away from sources of ignition and incompatible materials.
Step 6: Final Disposal
The only acceptable final disposal method for halogenated organic compounds like 8-Chloro-7-fluoroquinoline is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[3][10]
-
Mechanism : Incineration for wastes containing over 1% of halogenated organic substances must often be carried out at temperatures of at least 1100°C.[11] This extreme temperature ensures the complete thermal destruction of the molecule, breaking it down into simpler, less harmful components and preventing the formation of persistent toxins like dioxins.[11]
-
Action : Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Do not attempt to dispose of this chemical through a standard waste contractor or by any other means.
Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Halogenated Organic Waste |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat |
| Engineering Control | Chemical Fume Hood |
| Spill Response | Absorb with inert material (vermiculite, sand); containerize as waste. |
| Waste Segregation | CRITICAL : Keep separate from all non-halogenated waste streams. |
| Primary Disposal Method | High-Temperature Incineration via a licensed hazardous waste facility. |
| Regulatory Contact | Your institution's Environmental Health and Safety (EHS) department. |
Disposal Decision Workflow
The following diagram outlines the logical flow for managing 8-Chloro-7-fluoroquinoline waste from generation to final disposal.
Caption: Decision workflow for 8-Chloro-7-fluoroquinoline disposal.
By adhering to this structured and scientifically-grounded disposal plan, you ensure that your critical research work is conducted safely, responsibly, and in full compliance with environmental regulations. Always prioritize safety and when in doubt, consult your institution's EHS professionals.
References
- 8 - SAFETY DATA SHEET. (2010, September 6). Santa Cruz Biotechnology.
- Safety data sheet. (2023, November 29). Biosynth.
- SAFETY DATA SHEET - Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate. (2025, October 16). Thermo Fisher Scientific.
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate - Safety Data Sheet. AK Scientific, Inc..
- MATERIAL SAFETY DATA SHEET - Ciprofloxacin Injection. (2009, September 4). Pfizer.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
- Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Perspective on halogenated organic compounds. (2023, November 2). National Institutes of Health (NIH).
- Incineration - Zero Waste Europe. Zero Waste Europe.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
- 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET. (2011, February 1). Thermo Fisher Scientific.
- Direct combustion and Incineration. Tecam Group.
Sources
- 1. fishersci.com [fishersci.com]
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- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. nj.gov [nj.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. aksci.com [aksci.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
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- 11. zerowasteeurope.eu [zerowasteeurope.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
